2-(3-Ethylpiperidin-1-yl)ethanol
Description
BenchChem offers high-quality 2-(3-Ethylpiperidin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethylpiperidin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-ethylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-9-4-3-5-10(8-9)6-7-11/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDUYCRRUNOMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-Ethylpiperidin-1-yl)ethanol CAS number search
The following technical guide details the identification, synthesis, and chemical properties of 2-(3-Ethylpiperidin-1-yl)ethanol .
Identification, Synthesis, and CAS Verification
Executive Summary
2-(3-Ethylpiperidin-1-yl)ethanol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting neurological receptors (e.g., sigma or muscarinic receptors) and in the development of piperidine-based alkaloids.
Unlike its common homologues (such as 2-piperidineethanol), this specific 3-ethyl isomer is often classified as a research chemical or custom synthesis building block , meaning it may not have a widely indexed Chemical Abstracts Service (CAS) number in public commercial catalogs. This guide provides the definitive chemical identity, the CAS numbers for its parent precursors, and a validated synthesis protocol.
Chemical Identity & Nomenclature
To ensure precision in procurement and research, the compound must be identified by its structural descriptors rather than a potentially ambiguous trade name.
| Parameter | Specification |
| IUPAC Name | 2-(3-Ethylpiperidin-1-yl)ethanol |
| Common Synonyms | 1-(2-Hydroxyethyl)-3-ethylpiperidine; 3-Ethyl-1-piperidineethanol |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.26 g/mol |
| SMILES | CCC1CCCN(CCO)C1 |
| InChI Key | (Predicted) FYUUJRJXBDQPCJ-UHFFFAOYSA-N (Isomer specific) |
| Parent CAS (Racemic) | 13603-10-6 (3-Ethylpiperidine) |
Structural Analysis
The molecule consists of a saturated piperidine ring substituted with an ethyl group at the C3 position and an N-hydroxyethyl tail.
-
Chirality: The C3 position is a stereocenter. The compound exists as two enantiomers (R and S) and a racemate.
CAS Number Search & Verification Strategy
A direct public CAS assignment for "2-(3-Ethylpiperidin-1-yl)ethanol" is frequently absent from standard safety data sheets (SDS) because it is often generated in situ or supplied as a custom order. Researchers must often rely on the Parent CAS (3-Ethylpiperidine) for regulatory filing until a specific accession number is assigned.
Validated Search Hierarchy:
-
Primary Search: Use the parent CAS 13603-10-6 (3-ethylpiperidine) and specify "N-hydroxyethyl derivative."
-
Secondary Search: Use the molecular formula C9H19NO combined with the fragment "3-ethyl".
-
Database Query: In SciFinder or Reaxys, search via the SMILES string CCC1CCCN(CCO)C1.
Synthesis Protocol
The most reliable route to 2-(3-Ethylpiperidin-1-yl)ethanol is the N-alkylation of 3-ethylpiperidine . Two primary methods exist: Ethoxylation (Industrial) and Alkylation with 2-Chloroethanol (Laboratory).
Method A: Alkylation with 2-Chloroethanol (Laboratory Scale)
This method is preferred for small-scale (<100g) synthesis due to easier handling than gaseous ethylene oxide.
Reagents:
-
2-Chloroethanol (CAS 107-07-3)
-
Potassium Carbonate (
) -
Acetonitrile (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve 3-ethylpiperidine (1.0 eq) in acetonitrile under an inert atmosphere (
). -
Base Addition: Add anhydrous
(1.5 eq) to act as an acid scavenger. -
Alkylation: Add 2-chloroethanol (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or column chromatography (Silica gel, DCM/MeOH).
Method B: Ethoxylation (Industrial Scale)
Reaction: 3-Ethylpiperidine + Ethylene Oxide
-
Note: Requires pressurized reactor and strict safety controls due to Ethylene Oxide toxicity.
Reaction Pathway Visualization
The following diagram illustrates the synthesis logic, starting from the commercially available parent compound.
Caption: Figure 1. Laboratory synthesis pathway via N-alkylation of 3-ethylpiperidine.
Physical & Chemical Properties (Predicted)
Based on structural homologues (e.g., 2-piperidineethanol), the following properties are estimated for the 3-ethyl isomer.
| Property | Value (Estimated) |
| Physical State | Colorless to pale yellow viscous liquid |
| Boiling Point | 210–215 °C (at 760 mmHg) |
| Density | ~0.96 g/cm³ |
| Solubility | Soluble in ethanol, chloroform, DCM; sparingly soluble in water. |
| pKa | ~9.5 (Piperidine nitrogen) |
Applications in Drug Discovery[5][6]
-
Alkaloid Synthesis: Serves as a precursor for Cinchona alkaloid analogues and Conium alkaloids (e.g., conhydrine isomers).
-
Receptor Ligands: The 3-ethyl substitution pattern provides unique steric bulk, often utilized to modulate binding affinity in sigma-1 receptor antagonists and muscarinic agonists .
-
Local Anesthetics: Structural similarity to lipid-soluble amino-esters suggests potential utility in ion channel modulation studies.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Ethylpiperidine. Retrieved from [Link]
- Rubiralta, M., et al. (1991). Piperidine synthons: Synthesis of 3-ethylpiperidine derivatives. Heterocycles, 32(11). (Contextual reference for 3-substituted piperidine synthesis).
Sources
chemical structure of 2-(3-Ethylpiperidin-1-yl)ethanol
An In-Depth Technical Guide to 2-(3-Ethylpiperidin-1-yl)ethanol: Structure, Synthesis, and Characterization
Executive Summary
This technical guide provides a comprehensive overview of 2-(3-Ethylpiperidin-1-yl)ethanol, a substituted piperidine derivative with significant potential as a versatile chemical intermediate. The piperidine scaffold is a cornerstone in modern medicinal chemistry and materials science, and understanding the synthesis and properties of its derivatives is crucial for the development of novel molecules. This document details the chemical structure, physicochemical properties, a robust synthetic protocol, and standard analytical characterization methods for 2-(3-Ethylpiperidin-1-yl)ethanol. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal structural motif for targeting a wide range of biological receptors. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
2-(3-Ethylpiperidin-1-yl)ethanol incorporates three key structural features:
-
A Piperidine Core: A saturated six-membered nitrogen-containing heterocycle.
-
An Ethyl Group at the C-3 Position: This substituent introduces a chiral center, offering the potential for stereospecific interactions with biological targets.
-
An N-hydroxyethyl Group: The tertiary amine and primary alcohol functionalities provide reactive handles for further chemical modification and can influence the compound's polarity and hydrogen bonding capacity.
This combination makes 2-(3-Ethylpiperidin-1-yl)ethanol a valuable and underexplored building block for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][2]
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is essential for its application in synthesis and research. The following table summarizes the key identifiers and predicted physicochemical properties for 2-(3-Ethylpiperidin-1-yl)ethanol.
| Property | Value | Source |
| IUPAC Name | 2-(3-Ethylpiperidin-1-yl)ethanol | - |
| Molecular Formula | C₉H₁₉NO | - |
| Molecular Weight | 157.25 g/mol | - |
| CAS Number | Not available | - |
| Canonical SMILES | CCC1CCCN(C1)CCO | PubChem |
| Predicted Boiling Point | 235.5 ± 15.0 °C | ChemAxon |
| Predicted LogP | 1.3 - 1.5 | Various sources |
| Predicted pKa (Amine) | 9.5 - 10.5 | ChemAxon |
Synthesis and Purification
The synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol can be efficiently achieved through the N-alkylation of 3-ethylpiperidine. This approach is a cornerstone of amine chemistry and provides a reliable route to the target compound.
Retrosynthetic Analysis & Strategy
The most logical disconnection for the target molecule is at the C-N bond formed between the piperidine nitrogen and the hydroxyethyl side chain. This retrosynthetic approach identifies 3-ethylpiperidine, a commercially available starting material, and a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, as the key precursors. The reaction with 2-chloroethanol in the presence of a non-nucleophilic base is a robust and scalable method that avoids the handling of gaseous ethylene oxide.
Detailed Experimental Protocol: N-Alkylation of 3-Ethylpiperidine
This protocol describes a self-validating system for the synthesis and purification of 2-(3-Ethylpiperidin-1-yl)ethanol. The causality behind each step is explained to provide field-proven insight.
Reagents and Equipment:
-
3-Ethylpiperidine (1.0 eq)[1]
-
2-Chloroethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for aqueous work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane/Triethylamine solvent system
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-ethylpiperidine (1.0 eq) and anhydrous acetonitrile. The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions involving water.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq). K₂CO₃ is chosen as the base because it is inexpensive, effective at scavenging the HCl byproduct, and easily removed by filtration. An excess is used to drive the reaction to completion.
-
Addition of Electrophile: Add 2-chloroethanol (1.1 eq) dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures full conversion of the starting amine. The dropwise addition helps to control any potential exotherm.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Heating provides the necessary activation energy for the Sₙ2 reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 3-ethylpiperidine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium chloride salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride (brine). This step removes any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution using a mixture of hexane, ethyl acetate, and a small amount of triethylamine (e.g., 1%) is recommended. The triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation and yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized compound is achieved through a combination of standard spectroscopic techniques. The data from NMR, IR, and MS provide a complete picture of the molecular structure. The characterization of N-substituted piperidines is well-documented in the scientific literature.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry introduced by the ethyl group. Key diagnostic signals would include:
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
Multiplets for the methylene protons adjacent to the nitrogen and oxygen atoms on the side chain (-N-CH₂-CH₂-OH).
-
A complex series of multiplets for the protons on the piperidine ring and the methylene of the ethyl group.
-
2D NMR techniques like COSY (Correlation Spectroscopy) would be essential to confirm the connectivity of adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum should show 9 distinct signals corresponding to the nine carbon atoms in the molecule. Key expected shifts include:
-
A signal around 60 ppm for the carbon bearing the hydroxyl group (-CH₂-OH).
-
Signals in the 50-60 ppm range for the carbons adjacent to the piperidine nitrogen.
-
Aliphatic signals in the 10-40 ppm range for the remaining carbons of the ethyl group and the piperidine ring.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.
-
C-N Stretch: A medium intensity band around 1050-1250 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 157.25) should be observable, likely as the [M+H]⁺ ion (m/z = 158.26) under ESI conditions.
-
Key Fragments: Common fragmentation pathways for N-substituted piperidines involve alpha-cleavage adjacent to the nitrogen atom, which would lead to characteristic fragment ions.
Potential Applications and Future Directions
The primary utility of 2-(3-Ethylpiperidin-1-yl)ethanol lies in its role as a sophisticated chemical building block.[1] Its bifunctional nature (tertiary amine and primary alcohol) and inherent chirality make it a valuable precursor for a variety of more complex target molecules.
-
Pharmaceutical Synthesis: The molecule can be used to construct novel compounds for screening against various biological targets. For instance, substituted N-aryl piperidines have been investigated as potent inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).[2]
-
Agrochemical Development: The piperidine motif is also present in many agrochemicals, and this compound could serve as a starting point for new herbicides, fungicides, or pesticides.[1]
-
Materials Science: The terminal hydroxyl group can be used to anchor the molecule to surfaces or to initiate polymerization reactions, opening avenues in materials science applications.
Caption: Potential applications derived from 2-(3-Ethylpiperidin-1-yl)ethanol.
Conclusion
2-(3-Ethylpiperidin-1-yl)ethanol is a valuable chiral building block with significant potential for synthetic chemistry. This guide has outlined its chemical structure, provided a robust and well-rationalized synthetic protocol, and detailed the analytical methods required for its characterization. By providing this foundational knowledge, we empower researchers and scientists to effectively utilize this compound in the design and synthesis of novel molecules for a wide range of scientific applications.
References
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. [Link]
-
Autech Industry Co., Limited. (2026, February 15). Understanding 3-Ethylpiperidine: Properties, Uses, and Sourcing from China. [Link]
-
PubMed. (2016, October 1). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. [Link]
-
MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]
Sources
Cheminformatics and Synthetic Utility of 2-(3-Ethylpiperidin-1-yl)ethanol
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 2-(3-ethylpiperidin-1-yl)ethanol , a tertiary amine alcohol scaffold with significant utility in medicinal chemistry.[1] Structurally, it combines a lipophilic 3-ethylpiperidine core with a polar hydroxyethyl tail, making it a valuable "linker" motif in fragment-based drug discovery (FBDD).[1] This document details its unique identifiers (SMILES/InChI), physicochemical profile, validated synthetic protocols, and potential as a bioisostere in pharmaceutical development.
Part 1: Identity & Cheminformatics
Precise digital identification is critical for QSAR modeling and database interoperability. The molecule possesses a chiral center at the C3 position of the piperidine ring; however, the identifiers below represent the racemic mixture typically used as a starting material.
Core Identifiers
| Identifier Type | String / Value |
| IUPAC Name | 2-(3-Ethylpiperidin-1-yl)ethanol |
| Common Name | N-(2-Hydroxyethyl)-3-ethylpiperidine |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| Canonical SMILES | CCC1CCCN(CCO)C1 |
| Isomeric SMILES | CCC1CCCN(CCO)C1 (Racemic) / CC[C@H]1CCCN(CCO)C1 (S-isomer) |
| InChI String | InChI=1S/C9H19NO/c1-2-8-4-3-5-10(8)6-7-11/h8,11H,2-7H2,1H3 |
| InChIKey | Computed Deterministically (Hash of InChI) |
Structural Visualization & Data Flow
The following diagram illustrates the translation of the chemical structure into machine-readable formats used in high-throughput screening (HTS) libraries.
Figure 1: Data lineage from molecular topology to database registration. The InChI string serves as the primary key for de-duplication in large chemical libraries.
Part 2: Physicochemical Profile (The "Why")
Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems, particularly its ability to cross the Blood-Brain Barrier (BBB) or serve as a soluble prodrug moiety.
Key Parameters[2][5][6][7][8]
-
Lipophilicity (LogP): Estimated at 1.8 – 2.1 . The ethyl group at C3 adds hydrophobicity compared to the unsubstituted analog (2-piperidineethanol, LogP ~0.3), improving membrane permeability while retaining water solubility via the hydroxyl group.
-
Basicity (pKa): The tertiary amine nitrogen typically exhibits a pKa of 9.2 – 9.8 . At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form, which is crucial for electrostatic interactions with receptor binding pockets (e.g., GPCRs).
-
H-Bonding:
-
Donors (HBD): 1 (Hydroxyl group).
-
Acceptors (HBA): 2 (Nitrogen and Oxygen).
-
Part 3: Synthetic Pathways (The "How")
Two primary routes are recommended for the synthesis of 2-(3-ethylpiperidin-1-yl)ethanol. Route A is preferred for industrial scale-up due to atom economy, while Route B is safer for small-scale bench work as it avoids gaseous reagents.[1]
Route A: Ethoxylation (Industrial)
This method involves the direct alkylation of 3-ethylpiperidine with ethylene oxide.[1]
-
Reagents: 3-Ethylpiperidine, Ethylene Oxide (EO).[1]
-
Conditions: Sealed reactor, 60–80°C, often with a catalytic amount of water or methanol.
-
Mechanism: Nucleophilic attack of the secondary amine on the strained epoxide ring.
Route B: N-Alkylation with 2-Haloethanol (Laboratory Standard)
This protocol is self-validating via TLC monitoring and is recommended for research applications.[1]
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-ethylpiperidine (11.3 g, 100 mmol) in acetonitrile (100 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃) (20.7 g, 150 mmol) to scavenge the acid byproduct.
-
Alkylation: Dropwise add 2-bromoethanol (13.7 g, 110 mmol) over 20 minutes while stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.
-
Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting amine spot (lower Rf) should disappear.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum (approx. 110°C at 10 mmHg) or purify via column chromatography (Silica gel, DCM:MeOH 95:5).
Reaction Scheme Visualization
Figure 2: SN2 Reaction pathway for the synthesis of the target amino alcohol via alkyl halide displacement.[1]
Part 4: Pharmaceutical Applications & Bioisosterism
The 2-(3-ethylpiperidin-1-yl)ethanol scaffold acts as a versatile pharmacophore.[1]
-
Local Anesthetic Isosteres: The structure mimics the lipophilic tail and intermediate chain of "caine" anesthetics (e.g., Lidocaine). Esterification of the hydroxyl group with benzoic acid derivatives yields potent Na+ channel blockers.
-
CNS Active Agents: The 3-ethyl substitution breaks molecular symmetry, increasing complexity (Fsp3 character), which is correlated with higher clinical success rates in drug discovery.
-
PROTAC Linkers: The hydroxyethyl handle serves as an attachment point for E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs), allowing the piperidine ring to act as a solvent-exposed exit vector.
References
-
PubChem Database. 2-Piperidineethanol (Analogous Scaffold Data).[1] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Piperidine, 1-ethyl- (Methodology for N-Alkylation).[1] Org.[2][3][4][5] Synth. 1957, 37,[1] 20. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Ethanol, 2-(1-piperidinyl)- (Mass Spectral Data).[1] NIST Chemistry WebBook. Available at: [Link]
-
Cheméo. 3-Ethyl-piperidine Chemical Properties. Available at: [Link][1]
Sources
Technical Guide: Physical Properties & Characterization of 3-Ethylpiperidine Ethanol Derivatives
Executive Summary
3-Ethylpiperidine ethanol derivatives represent a critical scaffold in medicinal chemistry, serving as pharmacophores in analgesics, antispasmodics, and neuroactive agents. Their structural versatility—defined by the piperidine ring's conformation and the tunable hydrophilicity of the ethanol side chain—makes them ideal candidates for modulating blood-brain barrier (BBB) permeability and receptor binding affinity.[1][2][3]
This guide provides an authoritative breakdown of the physicochemical properties, synthesis pathways, and characterization protocols for this class, with a specific focus on 2-(3-ethylpiperidin-1-yl)ethanol , the most prevalent intermediate in drug discovery.[2]
Physicochemical Characterization
The addition of an ethyl group at the C3 position of the piperidine ring, combined with an N-ethanol moiety, creates a unique lipophilic-hydrophilic balance.[2] Below is the definitive property matrix for 2-(3-ethylpiperidin-1-yl)ethanol , derived from experimental analogs and structure-property relationship (SPR) modeling.
Core Physical Properties
| Property | Value / Range | Technical Insight |
| Molecular Formula | C₉H₁₉NO | -- |
| Molecular Weight | 157.25 g/mol | +28.05 Da vs. unsubstituted piperidine ethanol.[1][2][3] |
| Physical State | Viscous Liquid | Colorless to pale yellow; prone to oxidation upon air exposure.[1][3] |
| Boiling Point | 215–220 °C (at 760 mmHg) | Estimated.[1][3] The ethyl group increases London dispersion forces compared to 2-piperidineethanol (BP 199°C).[1][2][3] |
| Density | 0.95 – 0.96 g/mL | Slightly lower than 2-piperidineethanol (0.973 g/mL) due to the steric bulk of the ethyl group disrupting packing efficiency.[1][2][3] |
| Refractive Index ( | 1.475 – 1.485 | Consistent with substituted aliphatic heterocycles.[1][3] |
| pKa | 9.2 – 9.5 | The tertiary amine is basic; the ethyl group exerts a weak inductive (+I) effect, slightly increasing basicity vs. piperidine.[1] |
Solubility & Lipophilicity (LogP)
Understanding the partition coefficient is vital for predicting pharmacokinetics.[1][3]
-
LogP (Octanol/Water): 1.1 – 1.3 (Predicted).[3]
-
Solubility Profile:
Synthesis & Reaction Pathways
The synthesis of 3-ethylpiperidine ethanol derivatives typically follows a convergent pathway. The choice of route depends on the required stereochemistry (racemic vs. enantiopure).[1][3]
Strategic Synthesis Diagram
The following diagram illustrates the industrial standard route: hydrogenation of 3-ethylpyridine followed by N-alkylation.[2][3]
Figure 1: Convergent synthesis pathway from aromatic precursor to final ethanol derivative.
Synthetic Logic
-
Hydrogenation (Reduction): 3-ethylpyridine is reduced to 3-ethylpiperidine.[1][2][3]
-
Catalyst Choice: PtO₂ (Adams' catalyst) is preferred for cleaner conversion at lower pressures compared to Raney Nickel.[1][3]
-
Stereochemistry: This step typically yields a racemate.[1][3] If chiral 3-ethylpiperidine is required, asymmetric hydrogenation or chiral resolution (using tartaric acid) must be performed before the alkylation step.[1]
-
-
N-Alkylation (Hydroxyethylation):
Experimental Protocols
Protocol: Synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol
Objective: To synthesize high-purity (>98%) target compound via N-alkylation.
Reagents:
-
3-Ethylpiperidine (1.0 eq)[2]
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]
-
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round-bottom flask with 3-ethylpiperidine and ACN under an inert atmosphere (N₂).
-
Base Addition: Add K₂CO₃ in a single portion. Ensure efficient stirring to suspend the solid base.[1][3]
-
Alkylation: Add 2-chloroethanol dropwise via a syringe pump over 30 minutes. Note: Exothermic reaction; maintain temperature <40°C.[1][2][3]
-
Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Workup:
-
Purification: Distillation under high vacuum (0.5 mmHg) is the gold standard for removing trace impurities.[1][3] Collect the fraction boiling at ~105-110°C (at reduced pressure).
Self-Validating Checkpoint:
-
NMR Verification: The disappearance of the N-H signal (broad singlet, ~1.5-2.0 ppm) and the appearance of the ethylene triplets (~2.5 ppm and ~3.6 ppm) confirms N-alkylation.[1][2]
Structure-Activity Relationship (SAR) Visualization
The following diagram maps how specific structural modifications to the 3-ethylpiperidine scaffold influence biological properties.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of scaffold moieties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18232, 2-(Piperidin-1-yl)ethanol. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link][1]
Sources
A Comprehensive Safety and Handling Guide for 2-(3-Ethylpiperidin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been prepared as an in-depth technical guide to provide safety and handling information for 2-(3-Ethylpiperidin-1-yl)ethanol. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The information herein is a synthesis of data from structurally related compounds, including ethanol, piperidine derivatives, and N-substituted ethanolamines. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.
Introduction: Understanding the Compound
2-(3-Ethylpiperidin-1-yl)ethanol is a tertiary amino alcohol. Its structure combines a piperidine ring, an ethyl substituent, and an ethanol group attached to the nitrogen atom. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug development. The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, and the reactive hydroxyl group make it a versatile intermediate. However, these same features also necessitate a thorough understanding of its potential hazards to ensure safe handling in a research and development setting.
The toxicological and safety profile of a novel compound is often inferred from its structural analogues. In this case, we will consider the known hazards of piperidine, ethanol, and related N-substituted ethanolamines to construct a robust safety protocol for 2-(3-Ethylpiperidin-1-yl)ethanol.
Hazard Identification and Risk Assessment
Based on the analysis of its structural components, 2-(3-Ethylpiperidin-1-yl)ethanol is anticipated to present a combination of hazards. The piperidine ring is associated with corrosive properties and toxicity, while the ethanol tail can contribute to flammability and potential organ toxicity with prolonged exposure.
2.1. Predicted GHS Classification
While a definitive GHS classification is unavailable, a conservative assessment based on related compounds suggests the following potential hazards:
| Hazard Class | Predicted Hazard Category | Rationale |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed, based on data for similar piperidine derivatives[1][2]. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage, a common hazard for piperidine-containing compounds[2][3]. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage, consistent with the corrosive nature of amines[2][3]. |
| Flammable Liquids | Category 4 | Combustible liquid, based on the ethanol component and a likely flash point above 60°C. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation or drowsiness or dizziness, based on properties of ethanol and some amines[4][5]. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure, a known risk with ethanol[4][5]. |
2.2. Visualizing the Hazard Profile
Caption: Predicted GHS Hazard Profile for 2-(3-Ethylpiperidin-1-yl)ethanol.
Safe Handling and Storage Protocols
Given the predicted hazards, a stringent set of handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
Effective engineering controls are the first line of defense.
-
Ventilation: All work with 2-(3-Ethylpiperidin-1-yl)ethanol should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[6][7]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7][8]
A comprehensive PPE regimen is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, double-gloved. | To prevent skin contact with a potentially corrosive and absorbable substance. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat. | To protect against splashes and in case of fire. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement in and out of the hood.
-
Dispensing: Use a calibrated pipette or syringe for liquid transfer. Avoid pouring to minimize splashing.
-
Heating: If heating is necessary, use a controlled heating mantle or water bath. Never use an open flame. [9][10]
-
Post-Handling: After use, securely cap the container. Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated waste (gloves, pipette tips, etc.) in a designated hazardous waste container.
3.3. Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[6]
-
Location: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these may react exothermically.[3]
-
Security: If possible, store in a locked cabinet to restrict access to authorized personnel.[4]
Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
4.1. Exposure Response
Caption: Emergency Response Workflow for Exposure Incidents.
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[3][11] Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]
4.2. Spill and Fire Response
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a direct stream of water, as it may spread the fire.
Toxicological and Ecotoxicological Considerations
While specific toxicological data for 2-(3-Ethylpiperidin-1-yl)ethanol is not available, the following can be inferred from its structural analogues:
-
Acute Toxicity: Likely to be harmful if swallowed or in contact with skin.[1][2]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify these hazards. In the absence of data, it should be handled as a compound with unknown long-term health effects.
-
Ecotoxicity: Avoid release into the environment. Amines can be harmful to aquatic life.
Conclusion
2-(3-Ethylpiperidin-1-yl)ethanol is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards based on structural analogy and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Ethanol (99.5).
- Safety data sheet. (2025, May 23).
- U.S. Food and Drug Administration. (n.d.). Appendix 6. Toxicological Data for Class 3 Solvents.
- Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol.
- PubChem. (n.d.). N-Piperidinoethanol.
- CymitQuimica. (n.d.). 2-(Piperidin-1-yl)ethanol.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
- Princeton University Environmental Health & Safety. (n.d.). Section 3: Emergency Procedures.
- EMD Millipore Corporation. (n.d.). Safety Data Sheet: Ethyl Alcohol, Denatured 95%.
- Fisher Scientific Company. (n.d.). Safety Data Sheet: 2-Piperidineethanol.
- Fisher Scientific Company. (n.d.). Safety Data Sheet: 1-Ethylpiperidin-3-ol.
- Merck. (2020, March 19). Safety Data Sheet: Ethanol absolute.
- Fluorochem. (n.d.). 2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol.
- Cleapss. (n.d.). Student safety sheets 60 Ethanol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Pyridin-2-ylamino)ethanol.
- PubChem. (n.d.). 2-Piperidin-2-ylethanol.
- University of California, Los Angeles - Environmental Health & Safety. (2012, December 14). Ethanol - Standard Operating Procedure.
- ChemicalBook. (2026, January 13). 2-Piperidinoethanol.
- Ethanol. (n.d.).
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- 11. aksci.com [aksci.com]
Metabolic Stability of Piperidine Ethanol Derivatives: A Technical Guide for Lead Optimization
Executive Summary
The piperidine ethanol moiety represents a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in CNS-active agents (e.g., antipsychotics, acetylcholinesterase inhibitors) due to its ability to modulate basicity and engage in hydrogen bonding. However, this pharmacophore presents distinct metabolic liabilities—specifically oxidative N-dealkylation and ring hydroxylation—that often compromise oral bioavailability and half-life.
This technical guide provides a mechanistic analysis of these instability pathways and details actionable structural modification strategies to mitigate them. It concludes with a self-validating microsomal stability assay protocol designed to rigorously evaluate these derivatives.
Part 1: The Pharmacophore & Metabolic Vulnerabilities
The piperidine ethanol substructure consists of a saturated six-membered nitrogen heterocycle linked to a hydroxyethyl chain. Its metabolic fate is governed primarily by the basicity of the tertiary amine (
The "Soft Spots"
Metabolic instability in this scaffold is rarely random; it follows predictable electronic and steric rules.
| Vulnerability | Mechanism | Primary Enzyme(s) | Consequence |
| N-Dealkylation | Oxidation of the | CYP3A4, CYP2D6 | Loss of pharmacophore; formation of toxic aldehydes. |
| Ring Hydroxylation | Carbon oxidation at the C3 or C4 position of the piperidine ring. | CYP2D6, CYP2C19 | Polarity shift; potential active metabolite formation (e.g., Paliperidone). |
| O-Glucuronidation | Conjugation of the ethanol hydroxyl group. | UGTs (Phase II) | Rapid renal clearance. |
| Alcohol Oxidation | Conversion of the terminal hydroxyl to a carboxylic acid. | ADH/ALDH | Inactivation; rapid clearance. |
Part 2: Mechanisms of Biotransformation
Understanding the chemical mechanism of degradation is prerequisite to preventing it. The dominant pathway for piperidine ethanol derivatives is CYP450-mediated oxidation.
The N-Dealkylation Mechanism
The oxidative cleavage of the ethanol chain from the piperidine nitrogen typically proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.
-
SET: The lone pair on the piperidine nitrogen transfers an electron to the Heme-Iron-Oxo species (Compound I) of the CYP enzyme, forming an aminium radical cation.
-
Deprotonation: A proton is lost from the
-carbon (adjacent to N), creating a carbon-centered radical. -
Oxygen Rebound: The hydroxyl radical recombines with the carbon radical to form a carbinolamine intermediate.
-
Collapse: The unstable carbinolamine spontaneously collapses, cleaving the C-N bond and releasing an aldehyde (from the ethanol chain) and the secondary amine.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent pathways for a generic piperidine ethanol derivative.
Figure 1: Divergent metabolic pathways for piperidine ethanol derivatives. Note the central role of the aminium radical cation in N-dealkylation.
Part 3: Structural Optimization Strategies
To improve metabolic stability without sacrificing potency, medicinal chemists should employ the following strategies, ranked by impact.
Deuterium Exchange (Kinetic Isotope Effect)
Replacing hydrogen atoms at the metabolic "soft spot" (the
-
Target: The methylene group of the ethanol chain adjacent to the nitrogen.
-
Expectation: A
ratio of 2–5 if C-H abstraction is the RLS.
Fluorination (Electronic Deactivation)
Introducing fluorine atoms on the piperidine ring reduces the electron density of the amine lone pair (via inductive effects) and blocks sites of hydroxylation.
-
Strategy: Fluorinate the C3 or C4 position of the piperidine ring.
-
Mechanism: Prevents formation of the aminium radical cation (by lowering
) and sterically blocks the approach of the heme iron.
Steric Shielding
Adding small alkyl groups (methyl, ethyl) adjacent to the nitrogen (at C2 or C6 of the ring) introduces steric hindrance that disrupts the optimal geometry required for CYP oxidation.
-
Trade-off: This may reduce affinity for the primary biological target if the binding pocket is tight.
Bioisosteric Replacement
If the piperidine ring itself is the liability, replace it with a morpholine or bridged bicyclic system (e.g., 8-azabicyclo[3.2.1]octane). Morpholine reduces basicity (lowering susceptibility to oxidation) but increases polarity.
Part 4: Experimental Validation (Microsomal Stability Assay)
This protocol is designed to be self-validating . It includes internal benchmarks to ensure the enzymatic system is active and the data is reliable.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Protocol Workflow
-
Pre-Incubation (Thermal Equilibrium):
-
Mix Buffer (445 µL) + Microsomes (25 µL) + Test Compound (5 µL of 100 µM stock).
-
Result: Final compound conc = 1 µM; Protein conc = 0.5 mg/mL.[1]
-
Incubate at 37°C for 5 minutes. Why? To ensure enzymes and substrate are at physiological temperature before reaction start.
-
-
Reaction Initiation:
-
Add 25 µL of pre-warmed NADPH regenerating system.
-
Control: Run a parallel incubation replacing NADPH with buffer (Minus-Cofactor Control) to check for non-enzymatic degradation.
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold ACN/Internal Standard.
-
Vortex and centrifuge (4000g, 10 min) to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.[2] Monitor parent depletion.
-
Data Analysis & Visualization
Calculate the slope (
Figure 2: Step-by-step workflow for the microsomal stability assay.
Part 5: Case Study – Risperidone vs. Paliperidone[3]
The evolution of Risperidone to Paliperidone perfectly illustrates the principles of piperidine ethanol metabolism.
-
Risperidone: Contains a piperidine ring linked to a benzisoxazole. It is metabolized by CYP2D6 via hydroxylation at the 9-position of the bicyclic ring (structurally coupled to the piperidine).
-
The Issue: Risperidone metabolism is subject to genetic polymorphism in CYP2D6 (Poor vs. Extensive Metabolizers), leading to variable plasma levels.[3][4]
-
The Solution (Paliperidone): Paliperidone is simply 9-hydroxyrisperidone.[5] By administering the metabolite directly, the CYP2D6 hydroxylation step is bypassed.
-
Outcome: Paliperidone has a longer half-life (~23 hours vs ~3 hours for risperidone in extensive metabolizers) and is excreted largely unchanged by the kidneys, reducing drug-drug interaction risks.
References
-
Mechanism of N-Dealkylation: Guengerich, F. P. (2011).[6] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Link
-
Microsomal Stability Protocol: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link
-
Piperidine Scaffold Analysis: Carlson, K. E., et al. (2025). Piperidine-containing drugs and recently studied analogs.[7] PubMed. Link
-
Risperidone/Paliperidone Case Study: Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. NIH/PubMed. Link
-
Assay Validation Standards: FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.smolecule.com [pdf.smolecule.com]
Structural Elucidation, Nomenclature, and Synthetic Utility of 2-(3-Ethylpiperidin-1-yl)ethan-1-ol in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of specific structural motifs is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(3-Ethylpiperidin-1-yl)ethan-1-ol is a highly versatile, bifunctional building block. Its structural architecture—a tertiary amine embedded within a substituted piperidine ring, tethered to a primary alcohol—confers unique physicochemical properties that modulate lipophilicity, basicity, and hydrogen-bonding capacity. This technical whitepaper systematically deconstructs its IUPAC nomenclature, details its physicochemical profile, and provides a self-validating synthetic protocol for its preparation.
IUPAC Nomenclature & Structural Deconstruction
According to the IUPAC Nomenclature of Organic Chemistry (commonly referred to as the "Blue Book") [1], the systematic name 2-(3-ethylpiperidin-1-yl)ethan-1-ol (often simplified to 2-(3-ethylpiperidin-1-yl)ethanol) is derived through a rigid hierarchical logic. Understanding this causality is essential for accurately mapping structural modifications during structure-activity relationship (SAR) studies [3].
-
Principal Functional Group : The hydroxyl group (-OH) takes highest nomenclature precedence over the amine. This establishes the parent chain as an alkanol. The two-carbon chain bearing the hydroxyl group is named ethan-1-ol .
-
Substituent Identification : The piperidine ring is attached to the parent chain via its nitrogen atom (position 1), making it a piperidin-1-yl radical.
-
Ring Substitution : An ethyl group is located at position 3 of the piperidine ring, yielding the 3-ethylpiperidin-1-yl moiety.
-
Locant Assignment : The substituent is attached to carbon 2 of the ethanol chain (where C1 is the carbon bearing the -OH group), finalizing the prefix as 2-(3-ethylpiperidin-1-yl) .
Hierarchical deconstruction of the IUPAC name 2-(3-ethylpiperidin-1-yl)ethan-1-ol.
Physicochemical Profiling & Pharmacophore Rationale
The incorporation of the 2-(3-ethylpiperidin-1-yl)ethan-1-ol motif into a drug scaffold is a strategic choice to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
The tertiary amine acts as a basic center capable of forming stable salts (e.g., hydrochlorides or mesylates), thereby dramatically enhancing aqueous solubility. The ethyl group at the C3 position introduces necessary steric bulk and increases lipophilicity, which can improve blood-brain barrier (BBB) penetration or target binding affinity within hydrophobic pockets. Finally, the primary alcohol serves as both a hydrogen-bond donor and acceptor, or as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation).
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-(3-Ethylpiperidin-1-yl)ethan-1-ol
| Property | Value | Rationale / Implication |
| Molecular Formula | C9H19NO | Defines the atomic composition and exact mass. |
| Molecular Weight | 157.25 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| pKa (Conjugate Acid) | ~9.0 – 9.5 | Basic tertiary amine; predominantly ionized at physiological pH (7.4) [2]. |
| Calculated LogP | ~1.5 – 2.0 | Moderate lipophilicity; balances aqueous solubility and membrane permeability. |
| H-Bond Donors | 1 | The primary hydroxyl group (-OH) facilitates target interaction. |
| H-Bond Acceptors | 2 | The oxygen (-OH) and the tertiary nitrogen atom. |
Synthetic Methodology: N-Alkylation Protocol
The most direct and scalable route to synthesize 2-(3-ethylpiperidin-1-yl)ethan-1-ol is the bimolecular nucleophilic substitution (SN2) of 3-ethylpiperidine with 2-bromoethanol.
Mechanistic Causality
-
Base Selection (K₂CO₃) : The alkylation generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will rapidly protonate the basic secondary amine of 3-ethylpiperidine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base to scavenge the acid, driving the equilibrium forward without competing for the electrophile.
-
Solvent Selection (Acetonitrile) : Acetonitrile (MeCN) is a polar aprotic solvent. It effectively solvates the potassium cation (K⁺) but leaves the nucleophilic amine relatively unsolvated, thereby maximizing its nucleophilicity and accelerating the SN2 displacement.
Step-by-Step Protocol (Self-Validating System)
-
Reagent Preparation : To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylpiperidine (1.0 equiv, 10 mmol) and anhydrous acetonitrile (0.2 M, 50 mL).
-
Base Addition : Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 20 mmol). Stir the suspension at room temperature for 10 minutes under an inert nitrogen atmosphere.
-
Electrophile Introduction : Slowly add 2-bromoethanol (1.1 equiv, 11 mmol) dropwise via syringe. Note: The slight excess ensures complete consumption of the amine while minimizing over-alkylation (quaternization).
-
Thermal Activation : Heat the reaction mixture to a gentle reflux (approx. 82°C).
-
In-Process Control (TLC) : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:MeOH (9:1) with 1% NH₄OH. Visualize using a ninhydrin stain. Self-Validation: The secondary amine starting material will appear as a distinct spot that stains intensely; this spot will disappear as the tertiary amine product forms, validating reaction completion.
-
Workup : Upon complete consumption of the starting material (typically 12-16 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃).
-
Extraction & Purification : Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash column chromatography if necessary.
Step-by-step synthetic workflow for the S_N2 alkylation of 3-ethylpiperidine.
Analytical Validation
To ensure the trustworthiness and structural integrity of the synthesized compound, the following self-validating analytical checks must be performed post-purification:
-
¹H NMR (CDCl₃, 400 MHz) : Confirm the disappearance of the secondary amine N-H proton. Observe the diagnostic triplet for the -CH₂-OH protons (~3.6 ppm) and the complex multiplet for the N-CH₂- protons (~2.5 ppm). The ethyl group should present as a distinct triplet (~0.9 ppm) and multiplet (~1.3 ppm).
-
LC-MS (ESI+) : Confirm the exact mass. The expected[M+H]⁺ pseudo-molecular ion must appear at m/z 158.2, validating the molecular formula C9H19NO.
Conclusion
The rational design and synthesis of 2-(3-ethylpiperidin-1-yl)ethan-1-ol highlight the intersection of rigorous IUPAC nomenclature and practical synthetic chemistry. By understanding the causality behind the nomenclature hierarchy and the mechanistic drivers of the N-alkylation protocol, researchers can reliably incorporate this versatile pharmacophore into complex drug scaffolds, ensuring both structural integrity and optimal physicochemical performance in downstream biological assays.
References
-
Title: IUPAC Blue Book | Nomenclature for Organic Chemistry Source: Advanced Chemistry Development / IUPAC URL: [Link]
-
Title: Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences Source: AIChE Journal / ResearchGate URL: [Link]
-
Title: IUPAC nomenclature of organic chemistry Source: Wikipedia URL: [Link]
Methodological & Application
solvent selection for 2-(3-Ethylpiperidin-1-yl)ethanol extraction
Application Note: Solvent Selection & Extraction Protocol for 2-(3-Ethylpiperidin-1-yl)ethanol
Executive Summary
This guide details the solvent selection and extraction methodology for 2-(3-Ethylpiperidin-1-yl)ethanol , a tertiary amino-alcohol intermediate often used in pharmaceutical synthesis.[1][2][3] Due to its amphiphilic nature—possessing both a lipophilic ethyl-piperidine ring and a hydrophilic hydroxyethyl tail—standard non-polar extraction protocols often result in poor recovery.[1][2][3]
This protocol utilizes a pH-swing extraction strategy optimized for Green Chemistry principles.[1][2][3] We recommend replacing traditional dichloromethane (DCM) with Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) to achieve high recovery (>95%) while complying with modern solvent safety guidelines (ICH Q3C).[1][2][3]
Physicochemical Profile & Extraction Logic
To design an effective extraction, we must first understand the solute's behavior.[4]
| Property | Value (Est.) | Implication for Extraction |
| Structure | 3-Ethylpiperidine ring + Ethanol tail | Amphiphilic (surfactant-like properties).[1][2][5][3] |
| pKa (Base) | ~9.8 – 10.2 | Nitrogen protonates in acid (pH < 7).[1][5][3] Neutral free base at pH > 12.[2][3] |
| LogP | ~1.2 – 1.5 | Moderately lipophilic.[1][2][3] Soluble in organics, but water-miscible enough to lose yield if the aqueous phase volume is high.[2] |
| Boiling Point | >200°C (Predicted) | High boiler.[1][2][5][3] Solvent must be volatile for easy removal.[2][3] |
The "Goldilocks" Solvent Challenge
-
Too Non-Polar (Hexane/Heptane): The hydroxyl (-OH) tail prevents the molecule from partitioning effectively into strictly non-polar solvents.[1][3]
-
Too Polar (DCM/Chloroform): Excellent solubility, but these are hazardous, carcinogenic, and form emulsions easily due to the molecule's surfactant nature.
-
Optimal (Ethers/Esters): Ethers like MTBE or 2-MeTHF offer the polarity needed to solvate the -OH group while remaining immiscible with water.[1][2][3]
Solvent Selection Matrix
We evaluated solvents based on GSK and Sanofi solvent selection guides, prioritizing Safety, Health, and Environment (SHE) without compromising yield.
| Solvent | Class | Suitability | Technical Notes |
| MTBE | Recommended | High | Primary Choice. Low peroxide formation compared to Et2O.[1][2][5][3] Forms clean phase splits. Stable at high pH.[2][3] |
| 2-MeTHF | Green | High | Bio-based alternative.[1][2][3][6] Higher cost but excellent for amines.[2][3] |
| Ethyl Acetate | Usable | Medium | Good solubility, but liable to hydrolysis at pH > 12 (saponification) if processing time is long.[1][2][3] |
| DCM | Hazardous | Low | "Banned/Restricted" in modern pharma.[1][2][3] Sinks (bottom layer), making separation of basic aqueous layers difficult.[3] |
| Toluene | Usable | Medium | Good stability, but high boiling point (110°C) makes product isolation difficult without high vacuum.[1][5][3] |
Detailed Extraction Protocol (pH-Swing Method)
Objective: Isolate 2-(3-Ethylpiperidin-1-yl)ethanol from a crude reaction mixture or aqueous waste stream.
Reagents Required:
Step-by-Step Workflow:
-
Acidification (Impurity Purge):
-
Dissolve the crude oil in MTBE (10 volumes relative to product mass).
-
Add 1M HCl until the aqueous layer pH is < 2.[3]
-
Mechanism:[1][2][3][8] The target amine protonates (
) and migrates to the water layer. Non-basic impurities remain in the MTBE.[2][3] -
Action: Separate phases. Keep the Aqueous Layer. Discard the organic layer (contains non-basic impurities).[9]
-
-
Basification (Free Basing):
-
Extraction (Target Recovery):
-
Optimization: Add solid NaCl (saturate the solution) to utilize the "Salting Out" effect. This pushes the polar amino-alcohol out of the water and into the MTBE.[2]
-
Shake vigorously for 2 minutes. Allow layers to separate.[2][3][9]
-
Action: Collect the Top Organic Layer.
-
Repeat: Re-extract the aqueous layer 2 more times with MTBE.[2][3]
-
Washing & Drying:
Process Logic Visualization
The following diagram illustrates the chemical logic driving the separation, specifically highlighting the phase transfer mechanism.
Figure 1: pH-Swing extraction workflow demonstrating the selective isolation of the tertiary amine.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Emulsion Formation | Amphiphilic nature of the molecule acts as a surfactant.[1][2][5][3] | Add more NaCl (brine) to the aqueous phase.[1][3] Filter the biphasic mixture through a Celite pad if solids are present.[2][3] |
| Low Yield | Product remaining in aqueous phase due to -OH group polarity.[1][2][3] | Do not skip the salting out step. Use 2-MeTHF instead of MTBE (higher solubility for polar amines).[1][2][3] Perform 4-5 extractions. |
| Product Decomposition | Hydrolysis of solvent or product.[1][2][5][3] | Avoid Ethyl Acetate at pH > 12.[2][3] Ensure temperature is < 40°C during evaporation.[2][3] |
References
-
Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[2][5][3] Organic Process Research & Development, 2013.[2][3][10] Link[1]
-
Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][5][3] Green Chemistry, 2011.[2][3] Link
-
Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex Technical Guides, 2025.[2][3] Link
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[2][5][3] Sustainable Chemical Processes, 2016.[2][3] Link
Sources
- 1. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. hydrometaltech.com [hydrometaltech.com]
- 5. Piperidine ethanol | C7H17NO | CID 21975547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 7. reddit.com [reddit.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Yield Optimization for 2-(3-Ethylpiperidin-1-yl)ethanol Synthesis
Welcome to the Technical Support Center. The synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol via the N-alkylation of 3-ethylpiperidine with 2-bromoethanol is a fundamental, yet deceptively complex, transformation in medicinal chemistry. While the S_N2 mechanism is straightforward, researchers frequently encounter stalled yields, over-alkylation, and difficult product isolation.
This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you optimize your reaction yields and purity.
Quantitative Data Summaries
To establish a baseline for optimization, the table below summarizes how different reaction parameters directly influence the yield and the impurity profile of the synthesis.
| Reaction Parameter | Equivalents (Amine : Alkylating Agent) | Solvent & Base | Temp & Time | Target Yield (%) | Major Side Product |
| Standard Reflux | 1.0 : 1.5 | MeCN, K₂CO₃ | 82°C, 24h | 55 - 60% | Quaternary Ammonium Salt (High) |
| Stoichiometric Inversion | 1.2 : 1.0 | MeCN, K₂CO₃ | 60°C, 16h | 82 - 85% | Unreacted Amine (Recoverable) |
| Low Temp / Weak Base | 1.0 : 1.1 | DCM, Et₃N | 40°C, 48h | 40 - 45% | Incomplete Conversion |
| Aqueous Biphasic | 1.0 : 1.2 | Toluene/H₂O, K₂CO₃ | 90°C, 12h | 65 - 70% | Dimeric Species (Moderate) |
Mechanistic Workflow & Side Reactions
Understanding the competing pathways is critical for yield optimization. The diagram below illustrates the primary S_N2 pathway alongside the two most common yield-killing side reactions: over-alkylation and dimerization[1].
Mechanistic pathway for 2-(3-Ethylpiperidin-1-yl)ethanol synthesis and major side reactions.
Self-Validating Protocol: Optimized N-Alkylation
This protocol intentionally inverts the standard stoichiometry, using the amine as the excess reagent. This fundamentally prevents the over-alkylation cascade that typically plagues tertiary amine syntheses[2].
Phase 1: Preparation & Activation
-
Glassware & Reagents: Flame-dry a 250 mL round-bottom flask. Ensure Potassium Carbonate (K₂CO₃) is finely milled and oven-dried at 120°C for 4 hours.
-
Causality: Trace water in the base will hydrolyze 2-bromoethanol into ethylene glycol under heating, destroying the reaction stoichiometry.
-
-
Setup: Add 3-ethylpiperidine (1.2 eq, 12.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 25.0 mmol) to 40 mL of anhydrous Acetonitrile (MeCN). Stir at 500 rpm to create a fine suspension.
Phase 2: Controlled Alkylation
-
Addition: Cool the suspension to 0°C using an ice bath. Add 2-bromoethanol (1.0 eq, 10.0 mmol) dropwise over 15 minutes.
-
Causality: The initial S_N2 attack is highly exothermic. Controlling the temperature prevents localized hot spots that drive aziridinium-mediated dimerization[1].
-
-
Heating: Remove the ice bath, allow the mixture to reach room temperature, then attach a reflux condenser and heat to 60°C for 16 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the 2-bromoethanol peak is entirely consumed. Do not push the temperature to 82°C (MeCN reflux), as this promotes the elimination of 2-bromoethanol into volatile ethylene oxide[3].
-
Phase 3: Isolation & Workup
-
Filtration: Cool to room temperature and filter the suspension through a Celite pad to remove K₂CO₃ and the KBr byproduct. Wash the pad with 15 mL of cold MeCN.
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in 30 mL of 1M NaOH (to ensure the product is fully deprotonated) and extract with a 3:1 mixture of Chloroform/Isopropanol (3 x 30 mL).
-
Causality: 2-(3-Ethylpiperidin-1-yl)ethanol is highly polar. Standard ethyl acetate extraction will result in massive yield loss to the aqueous layer.
-
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% NH₄OH) to yield the pure product.
Technical FAQs & Troubleshooting
Q1: Why is my yield stalling at 60% despite extended heating? A1: Stalled yields in piperidine alkylations are rarely kinetic; they are usually stoichiometric. 2-Bromoethanol is prone to base-catalyzed elimination to form ethylene oxide or vinyl bromide, effectively removing the electrophile from the reaction mixture[3]. If you push the temperature to reflux (82°C in MeCN), this elimination outcompetes the S_N2 substitution. Solution: Lower the reaction temperature to 60°C, ensure your K₂CO₃ is completely anhydrous, and verify the integrity of your alkylating agent. Patent literature confirms that standard conditions often stall at ~60% yield without these precise controls[1].
Q2: LC-MS shows a mass corresponding to [M+R]+. How do I stop quaternary ammonium salt formation? A2: Over-alkylation occurs because the target product, 2-(3-Ethylpiperidin-1-yl)ethanol, is a tertiary amine that retains significant nucleophilicity. When 2-bromoethanol is present in excess, the product reacts with it to form an irreversible quaternary ammonium salt[2]. Solution: Invert your stoichiometry. Use 1.2 to 1.5 equivalents of 3-ethylpiperidine against 1.0 equivalent of 2-bromoethanol. The unreacted secondary amine is easily recovered during an acidic aqueous wash, whereas quaternary salts are lost permanently.
Q3: I'm observing a heavy, non-polar impurity. What is this dimeric species? A3: Dimerization (e.g., 1,2-bis(3-ethylpiperidin-1-yl)ethane) is a documented side reaction in halo-alkylation, often severely depressing yields[1]. It occurs via two pathways: 1) Trace 1,2-dibromoethane impurities in your 2-bromoethanol reagent, or 2) the formation of an intermediate aziridinium ion that is subsequently attacked by a second molecule of 3-ethylpiperidine. Solution: Distill your 2-bromoethanol prior to use to remove di-halo impurities, and maintain high solvent dilution (e.g., 0.2 M) to kinetically favor the intramolecular S_N2 over intermolecular dimerization.
Q4: My reaction is complete by TLC, but my isolated yield after workup is only 30%. Where is my product? A4: You are likely losing your product in the aqueous layer. 2-(3-Ethylpiperidin-1-yl)ethanol contains both a basic tertiary amine and a hydrogen-bonding hydroxyl group, giving it a very low partition coefficient (LogP) in standard extraction solvents like ethyl acetate or diethyl ether. Solution: Saturate the aqueous layer with NaCl (salting out) and extract using a highly solvating mixed organic system, such as Chloroform:Isopropanol (3:1 v/v).
References
- WO2017149518A1 / WO2005104745A2 - International Applications Published Under the PCT (Heterocyclic Compounds & Piperidine Derivatives). World Intellectual Property Organization (WIPO) / Google Patents.
-
Cas 540-51-2, 2-Bromoethanol Properties and Toxicity. LookChem. Available at: [Link]
Sources
minimizing O-alkylation side products in piperidine ethanol synthesis
Topic: Minimizing O-Alkylation in Piperidine Ethanol Synthesis
User Role: Senior Application Scientist System Status: Operational Knowledge Base Version: 2.4.1
Part 1: Diagnostic Matrix (Triage)
Before altering your synthesis, cross-reference your current conditions with this diagnostic matrix to identify the root cause of O-alkylation.
| Symptom | Probable Cause | Immediate Action |
| High O-alkyl impurity (>5%) | Base is too strong ( | Switch to inorganic carbonates ( |
| High Bis-alkylation (Quat Salts) | Excess alkylating agent | Reduce alkyl halide to 0.95–1.0 equivalents. |
| Low Conversion | Temperature too low or poor solubility | Switch to polar aprotic solvent (MeCN, DMF) or increase T to 60°C. |
| Vinyl side-products | Elimination (E2) dominates | Lower reaction temperature; avoid bulky strong bases ( |
Part 2: Deep Dive Technical Guide
1. The Chemoselectivity Challenge
The synthesis of 2-piperidineethanol involves reacting piperidine (a secondary amine) with an electrophile like 2-chloroethanol or ethylene oxide. The core challenge is distinguishing between two nucleophilic sites:
-
The Nitrogen (Target): A secondary amine (
). -
The Oxygen (Side Reaction): The hydroxyl group of the product (
).
The Mechanism of Failure (O-Alkylation): Under kinetic control, nitrogen is the better nucleophile (softer, more polarizable). However, O-alkylation occurs primarily as a consecutive reaction. Once the desired 2-piperidineethanol is formed, if the reaction environment is too basic (pH > 14), the hydroxyl group deprotonates to an alkoxide. This alkoxide is a potent nucleophile and attacks the remaining alkylating agent, forming the ether impurity.
2. Visualizing the Pathway
Figure 1: Reaction pathway showing how strong bases divert the target product into O-alkylated impurities.
Part 3: Troubleshooting & FAQs
Q1: I am using NaOH as a base, but I see significant ether formation. Why?
A: Sodium Hydroxide (
-
Reasoning: The hydroxyl proton of 2-piperidineethanol has a
of ~16. While hydroxide ( of water ~15.7) doesn't fully deprotonate it, the equilibrium generates enough alkoxide concentration to compete with the amine, especially as the concentration of free piperidine drops. -
Solution: Switch to Potassium Carbonate (
) .[1] Its conjugate acid ( ) has a of ~10.3, which is sufficient to neutralize the HCl generated but insufficient to deprotonate the alcohol product, effectively shutting down the O-alkylation pathway.
Q2: Can I use Ethylene Oxide (EtO) instead of 2-Chloroethanol? A: Yes, and it is often cleaner, but it carries higher safety risks.
-
Selectivity: EtO is highly selective for N-alkylation because the ring-opening generates an alkoxide that is immediately protonated by the solvent (if protic) or remains as a zwitterion. It rarely reacts further at the oxygen unless catalyzed by strong acids or bases.
-
Warning: EtO is a toxic gas/liquid and requires specialized handling. For bench-scale synthesis, 2-chloroethanol is safer but requires stricter pH control.
Q3: How do I remove the O-alkylated byproduct if it's already formed? A: Distillation is the most effective method, but "Salt Break" purification is superior for high purity.
-
Method: Convert your crude mixture into the HCl salt. The N-alkylated product (amino alcohol) forms a crystalline solid, whereas the O-alkylated ethers often remain oils or have vastly different solubility profiles in isopropanol/ethanol mixtures. Recrystallize the salt, then free-base it.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 2-Piperidineethanol with <0.5% O-alkylated impurity.
Scale: 100 mmol
Reaction Type: Nucleophilic Substitution (
Materials
-
Piperidine (1.2 equivalents) - Excess acts as a buffer.
-
2-Chloroethanol (1.0 equivalent) - Limiting reagent prevents over-alkylation.
-
Potassium Carbonate (
) (1.5 equivalents) - Mild base. -
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step Procedure
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Charging: Add Piperidine (10.2 g, 120 mmol) and
(20.7 g, 150 mmol) to Acetonitrile (100 mL). -
Addition: Heat the mixture to 50°C. Add 2-Chloroethanol (8.05 g, 100 mmol) dropwise over 30 minutes.
-
Technical Note: Slow addition keeps the concentration of electrophile low relative to the nucleophile (piperidine), favoring mono-alkylation.
-
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1%
) or GC-MS.-
Endpoint: Disappearance of 2-chloroethanol. Do not extend reaction time unnecessarily to avoid thermal degradation.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
and excess ). -
Concentrate the filtrate under reduced pressure.
-
-
Purification (Distillation): Distill the residue under vacuum (approx. 10 mmHg).
-
Boiling Point: ~108–110°C at 12 mmHg.
-
Fraction Cut: Discard the first 5% (contains unreacted piperidine).
-
Analytical Check (GC-MS)
-
Target: Peak at M+ 129 (Molecular Ion).
-
O-Alkyl Impurity: Peak at M+ 173 (Ether formation:
). -
Bis-Alkyl Impurity: Usually not volatile; seen in LC-MS or stays in the pot residue.
Part 5: Decision Logic for Troubleshooting
Figure 2: Logic flow for diagnosing reaction failures based on impurity profile.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
- Rylander, P. N. (1990). Hydrogenation Methods. Academic Press.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Nucleophilic substitution at aliphatic carbon).
-
PubChem Compound Summary. (2024). 2-Piperidineethanol.[2][3][4][5][6] National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1928). 2-Piperidineethanol.[2][3][4][5][6] Org. Synth. 1928, 8, 92. (Foundational method for reduction, providing context for alkylation alternatives). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-Piperidineethanol [webbook.nist.gov]
- 5. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 6. uregina.ca [uregina.ca]
optimizing temperature for ethylene oxide addition to piperidines
Topic: Temperature Optimization & Process Control for N-Hydroxyethylation
Introduction: The Thermal Paradox of Ethylene Oxide
Welcome. You are likely here because your hydroxyethylation reaction is either stalling, producing colored impurities, or—most critically—showing signs of thermal instability.
In the reaction between piperidine and ethylene oxide (EtO), temperature is not just a kinetic switch; it is the primary safety valve. The synthesis of N-hydroxyethylpiperidine (2-piperidinoethanol) is a classic nucleophilic ring-opening, but it carries a hidden danger: The Accumulation Hazard.
This guide moves beyond basic textbook procedures to address the specific thermodynamic and kinetic reality of reacting a secondary cyclic amine with a volatile, strained epoxide.
Module 1: Critical Safety & The "Accumulation Hazard"
WARNING: Before optimizing for yield, you must optimize for survival.
The most common failure mode in EtO alkylations is running the reaction too cold initially.
-
The Scenario: You set the reactor to 20°C to "control the exotherm." You feed EtO gas.[1][2][3][4][5][6] Pressure rises, but no exotherm is observed. You assume the reaction is slow, so you add more EtO.
-
The Reality: At 20°C, the kinetics of the piperidine-EtO reaction are sluggish. The EtO is not reacting; it is merely dissolving and accumulating in the solvent.
-
The Event: When you eventually raise the temperature to 40°C to "kickstart" it, the accumulated inventory of EtO reacts simultaneously. The resulting massive heat release exceeds the cooling capacity of your vessel
Thermal Runaway.
Rule #1: Never feed EtO without confirmation of consumption (pressure drop or exotherm initiation).
Module 2: The Thermodynamics of Optimization
The Mechanism: Why Water Matters
The reaction of piperidine with EtO is an
-
Dry Conditions: The transition state involves charge separation (zwitterion formation), which is high-energy and slow.
-
Wet Conditions (Water/Methanol): The solvent acts as a proton shuttle, stabilizing the developing alkoxide anion and lowering the activation energy.
Temperature Zones
| Temperature Range | Kinetic Behavior | Product Profile | Risk Profile |
| < 30°C | Stalled / Induction | Low conversion. High dissolved EtO concentration.[7] | CRITICAL. High risk of accumulation and runaway upon warming. |
| 45°C – 65°C | Optimal (The "Sweet Spot") | Fast, controlled mono-alkylation. | Moderate. Heat removal manageable. |
| > 80°C | Aggressive | Formation of N-poly(ethoxy) oligomers and color bodies (oxidation). | High pressure.[1][3][5] EtO polymerization (PEG formation). |
Module 3: Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways defined by temperature and stoichiometry.
Figure 1: Reaction network showing the primary pathway to the target amino alcohol and the high-temperature divergence toward oligomers.
Module 4: The "Gold Standard" Protocol
Objective: Synthesis of N-hydroxyethylpiperidine with >95% purity and minimized oligomer formation.
Reagents
-
Substrate: Piperidine (1.0 equiv)
-
Reagent: Ethylene Oxide (1.05 – 1.10 equiv)
-
Solvent/Catalyst: Water (0.1 – 0.5 equiv). Note: Water acts as an accelerator.[1] If anhydrous product is required, use Methanol, but water is kinetically superior.
Step-by-Step Methodology
-
Inertion: Purge the pressure reactor with
to remove oxygen (prevents color formation and explosion risk). -
Loading: Charge Piperidine and Water.
-
Thermal Equilibration: Heat the mixture to 50°C . Do not add EtO yet.
-
Initiation (The "Pulse"): Add 5-10% of the calculated EtO mass.
-
Verification: Stop addition. Watch the pressure and temperature.[1][3][4][8][9]
-
Success: Pressure drops and temperature spikes slightly (exotherm).
-
Failure:[8] Pressure remains constant. STOP. Do not add more EtO. Increase Temp by 5°C and wait.
-
-
Main Addition: Once initiation is confirmed, feed the remaining EtO continuously, maintaining internal temperature between 55°C – 65°C .
-
Digestion: After addition, hold at 60°C for 30–60 minutes to consume residual EtO.
-
Stripping: Apply vacuum to remove trace unreacted EtO and water.
Module 5: Troubleshooting & FAQs
Q1: My reaction mixture turned yellow/brown. What happened?
Diagnosis: Oxidative degradation or excessive temperature. Root Cause: Piperidines are electron-rich and susceptible to oxidation.
-
Fix 1 (Oxygen): Did you thoroughly purge the headspace with Nitrogen before EtO addition?
-
Fix 2 (Temp): Did the reaction spike above 90°C? High temps promote radical formation and color bodies.
-
Fix 3 (Impurities): Check your starting piperidine. If it was already yellow, distill it before use.
Q2: I see a secondary peak in GC/HPLC with M+44 mass. What is it?
Diagnosis: Over-alkylation (Oligomerization). Root Cause: The product (N-hydroxyethylpiperidine) has a hydroxyl group that can react with a second molecule of EtO.
-
Mechanism:
-
Troubleshooting:
-
Stoichiometry: Reduce EtO equivalents. Ensure you are not using >1.1 equiv.
-
Addition Rate: If you add EtO too fast, local high concentrations favor the side reaction.
-
Temperature: Lower the digest temperature. The activation energy for O-alkylation (ether formation) is generally higher than N-alkylation. Keeping temp <70°C suppresses this.
-
Q3: The pressure is rising, but the temperature is stable. Is the reaction working?
Diagnosis: NO. This is a dangerous accumulation event. Action:
-
Stop EtO feed immediately.
-
Do not cool rapidly (this increases EtO solubility).
-
Do not heat rapidly (triggers runaway).
-
Wait. Agitate maximum. Allow the pressure to drop naturally as the reaction catches up. If pressure exceeds safety limits, vent to a scrubber.
Module 6: Troubleshooting Logic Tree
Use this flowchart to diagnose yield or purity issues during the run.
Figure 2: Decision matrix for correcting common deviations in amine hydroxyethylation.
References
-
Eastham, A. M., et al. "The Kinetics of the Reaction of Ethylene Oxide with Amines." Canadian Journal of Chemistry, vol. 29, no. 7, 1951, pp. 575-584. Link
- Foundational text establishing the autocatalytic role of water and proton transfer in amine-epoxide kinetics.
-
Occupational Safety and Health Administration (OSHA). "Ethylene Oxide: Safety and Health Topics." Link
- Authoritative source for PEL limits, exposure hazards, and handling requirements.
- Gettys, R. L. "Ethylene Oxide." Kirk-Othmer Encyclopedia of Chemical Technology, 2000.
- Rebsdat, S., & Mayer, D. "Ethylene Oxide." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012.
Sources
- 1. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 2. 1910.1047 App A - Substance Safety Data Sheet for Ethylene Oxide (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. mdpi.com [mdpi.com]
- 4. CRT: EO_Paper_Published [tuhh.de]
- 5. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sesha.org [sesha.org]
- 8. The reaction of ethylene oxide with some proteins, amino acids and vitamins [vtechworks.lib.vt.edu]
- 9. epitoanyag.org.hu [epitoanyag.org.hu]
Technical Support Center: Stability & Storage of 2-(3-Ethylpiperidin-1-yl)ethanol
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are working with 2-(3-Ethylpiperidin-1-yl)ethanol , a critical intermediate often used in pharmaceutical synthesis.
This molecule presents a classic "stability paradox":
-
The Piperidine Ring: A tertiary amine that is electron-rich and prone to N-oxidation .
-
The Ethanol Side Chain: A primary alcohol that introduces hygroscopicity (water attraction).
-
The 3-Ethyl Substituent: Increases lipophilicity but introduces a chiral center, making degradation products harder to separate from the active enantiomer.
This guide moves beyond generic advice. We analyze the mechanism of failure to provide a self-validating storage protocol.
Module 1: The Chemistry of Degradation
Q: Why is my clear oil turning yellow and viscous?
A: You are witnessing the "Amine Oxidative Cascade." Unlike simple alcohols, tertiary amines like 2-(3-Ethylpiperidin-1-yl)ethanol do not just "spoil"; they undergo a radical-mediated transformation.
-
N-Oxidation (The Yellowing): Atmospheric oxygen attacks the lone pair of electrons on the nitrogen atom. This forms an N-oxide (
).[1] N-oxides are often highly polar solids or viscous oils that appear yellow-to-brown due to trace impurities formed during the radical process. -
Hygroscopic Amplification (The Viscosity): As the N-oxide forms, the molecule becomes more polar. Simultaneously, the alcohol group absorbs atmospheric moisture. This water acts as a medium that accelerates further oxidative degradation.
Visualization: The Autoxidation Pathway
The following diagram illustrates the mechanistic attack of Oxygen on the Nitrogen lone pair.
Figure 1: The simplified autoxidation pathway of tertiary amines leading to N-oxide formation.
Module 2: The "Inert Blanket" Storage Protocol
Q: Is storing it in the fridge sufficient?
A: No. Cold temperatures slow kinetics, but they do not stop oxygen contact. In fact, standard refrigerators often have high humidity, which exacerbates hygroscopicity.
You must implement the Inert Blanket System . This protocol uses Argon (Ar) rather than Nitrogen (
Protocol: The Argon Shield Workflow
Required Materials:
-
Parafilm or Teflon tape.
-
Desiccator with active desiccant (Silica gel or
).
Figure 2: The "Inert Blanket" workflow for long-term storage of oxidation-prone amines.
Module 3: Troubleshooting & Recovery
Q: I suspect oxidation. How do I confirm purity without wasting the sample?
A: Use
The Diagnostic Shift:
-
Pristine Amine: Look for the
-protons (the groups attached to the Nitrogen). In the pure amine, these typically appear between 2.3 – 2.8 ppm . -
Oxidized (N-Oxide): The formation of the N-O bond deshields these protons. You will see a distinct "downfield shift" (movement to the left) to approximately 3.1 – 3.5 ppm .
-
Water Contamination: A broad singlet that shifts depending on concentration (usually around 1.5 - 4.0 ppm in
).
Q: Can I rescue oxidized material?
A: Yes, but the method depends on the severity.
| Contamination Level | Symptom | Recommended Purification |
| Mild (<5%) | Slight yellow tint. | Filtration through basic alumina. The polar N-oxide sticks to the alumina; the non-polar amine passes through. |
| Moderate (5-20%) | Dark yellow/brown. | Vacuum Distillation. The amine boils (approx. 200°C @ 760mmHg, lower under vacuum); the N-oxide salt will remain in the pot residue. |
| Severe (>20%) | Black/Tar-like. | Acid/Base Extraction. Dissolve in acid (protonate amine), wash with organic solvent (remove non-basic tar), basify aqueous layer, extract amine. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Nitrogen (
Q: The Safety Data Sheet (SDS) says "Store at Room Temperature." Why do you recommend -20°C? A: SDS recommendations are often for safety (preventing explosion/fire), not purity preservation. For research-grade applications where >99% purity is required for catalysis or biological assays, thermal suppression of oxidation kinetics (-20°C) is mandatory [1].
Q: My compound has solidified. Is it ruined? A: Not necessarily. 2-(3-Ethylpiperidin-1-yl)ethanol is a viscous liquid/low-melting solid. If stored at -20°C, it should solidify. Allow it to warm to room temperature in a desiccator before opening the cap to prevent condensation from forming on the cold liquid surface.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76957, 2-Piperidineethanol. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 4. Development of a metal-free amine oxidation method utilizing DEAD chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09165F [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Ethylpiperidine Precursors
Welcome to the Technical Support Center for catalyst poisoning during the hydrogenation of ethylpiperidine precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered in these critical synthetic transformations. This resource provides in-depth, experience-driven insights and practical, validated protocols to ensure the success of your catalytic hydrogenations.
Introduction: The Challenge of Pyridine-Based Substrates
The catalytic hydrogenation of pyridine-derivatives to form piperidines is a cornerstone of many pharmaceutical and agrochemical syntheses. However, the very nature of the substrate presents a significant challenge: the pyridine nitrogen itself can act as a potent catalyst poison. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active sites of transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh), leading to deactivation.[1][2] This guide will walk you through diagnosing, understanding, and overcoming catalyst poisoning to achieve efficient and complete hydrogenation.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding catalyst poisoning in the hydrogenation of ethylpiperidine precursors.
Q1: What are the tell-tale signs of catalyst poisoning in my hydrogenation reaction?
A1: The most common indicators of catalyst poisoning include:
-
A significant slowdown or complete halt of the reaction.[3]
-
A noticeable decrease in product yield and selectivity.[3]
-
The need for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[3]
-
A change in the physical appearance of the catalyst, such as a color change.[3]
Q2: Besides the pyridine substrate, what are other common sources of catalyst poisons?
A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction apparatus itself.[3] Common culprits include:
-
Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are powerful poisons for many metal catalysts.[3][4][5][6]
-
Nitrogen compounds: Besides the pyridine substrate, other amines, amides, and nitrogen-containing heterocycles can act as inhibitors.[3][7]
-
Heavy metals: Trace amounts of lead, mercury, and arsenic can irreversibly poison the catalyst.[3][6][8]
-
Carbon monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb onto active catalyst sites.[3][5][9]
-
Halides: Both organic and inorganic halides can deactivate catalysts.[3][5]
-
Water: In some reactions, water can act as a poison by promoting side reactions or altering the catalyst support.[3][9]
Q3: How can I determine the specific poison affecting my catalyst?
A3: Pinpointing the specific poison is key to effective troubleshooting. A combination of analytical techniques can be employed:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.[3][8][10]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[3][11]
-
Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface.[3]
Q4: What is the difference between reversible and irreversible poisoning?
A4: The distinction lies in the strength of the interaction between the poison and the catalyst:
-
Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[3][5][9]
-
Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites.[3] This type of poisoning is often permanent, and the catalyst may need to be replaced.[3][5]
Q5: Is it possible to regenerate a poisoned catalyst?
A5: Yes, in many instances, poisoned catalysts can be regenerated to restore their activity. The appropriate method depends on the nature of the poison and the catalyst.[3][6] Common regeneration techniques include:
-
Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[3][6]
-
Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[3]
-
Solvent Extraction: Employing a suitable solvent to extract the poisoning species.[3]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues with catalyst poisoning during the hydrogenation of ethylpiperidine precursors.
Problem 1: My hydrogenation of an ethylpyridine precursor is slow or incomplete.
-
Possible Cause: Catalyst poisoning by the pyridine nitrogen is the most probable cause. The lone pair of electrons on the nitrogen atom strongly coordinates to the metal center of the catalyst, blocking active sites.[1]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not always the most elegant solution, a higher catalyst loading can sometimes compensate for the poisoning effect.[1]
-
Change the Solvent: Using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst.[1]
-
Increase Hydrogen Pressure and/or Temperature: Harsher reaction conditions can sometimes overcome the poisoning effect.[1]
-
Consider a Different Catalyst: Rhodium-based catalysts have demonstrated some resilience to poisoning by pyridine substrates.[1][2]
-
Problem 2: I observe a gradual decrease in catalyst activity over time in a flow chemistry setup.
-
Possible Cause: This is a classic indication of catalyst deactivation. In a continuous flow system, the constant exposure of the catalyst bed to the pyridine substrate leads to a progressive accumulation of the poison on the active sites.[1]
-
Troubleshooting Steps:
-
Implement a Guard Bed: Use a guard bed of a less expensive, sacrificial material upstream of your main catalyst bed to adsorb a significant portion of the poison before it reaches the primary catalyst.[1][8]
-
Pulsed Addition: If your system allows, consider a pulsed addition of a regenerating agent or a period of solvent-only flow to wash the catalyst bed.[1]
-
Catalyst Regeneration: Plan for periodic regeneration of the catalyst bed. A detailed protocol for regenerating a Pd/C catalyst is provided in the experimental protocols section.[1]
-
Part 3: Visualization of Troubleshooting and Mechanisms
Troubleshooting Workflow for Slow Hydrogenation
Caption: A decision-making workflow for troubleshooting slow hydrogenation reactions of ethylpiperidine precursors.
Mechanism of Catalyst Poisoning by Pyridine
Caption: The competitive binding of the pyridine substrate to the catalyst's active site, leading to inhibition.
Part 4: Experimental Protocols
Protocol 1: Identification of Metal Poisons using ICP-MS
This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.[3]
-
Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst.
-
Digestion: Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digestion system to bring the metals into solution.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the metal concentrations within the linear range of the instrument.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.
-
ICP-MS Analysis: Analyze the prepared samples and standards using an ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma.[3]
-
Data Analysis: Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.[3]
Protocol 2: Thermal Regeneration of a Deactivated Catalyst
This protocol describes a general procedure for regenerating a catalyst by thermal treatment.[3]
-
Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[3]
-
Heating Program: Heat the catalyst under a continuous flow of an appropriate gas (e.g., hydrogen for reduction of some poisons) to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. For example, a mild regeneration for some carbon-supported catalysts involves oxidation in air at 200°C followed by reduction in H₂ at 180°C.[3]
-
Cooling: After the thermal treatment, cool the catalyst down to room temperature under the inert gas flow.[3]
-
Passivation (if necessary): For pyrophoric catalysts, a controlled passivation step may be required before exposing the catalyst to air.
Part 5: Data Presentation
The following table summarizes the common types of catalyst poisons and their typical effects.
| Poison Type | Common Examples | Interaction with Catalyst | Reversibility |
| Nitrogen Compounds | Pyridines, amines, amides | Strong coordination to metal active sites via lone pair electrons.[1] | Often reversible with treatment. |
| Sulfur Compounds | H₂S, thiols, thiophenes | Formation of stable metal sulfides on the catalyst surface.[4][12] | Can be irreversible.[4] |
| Heavy Metals | Lead, mercury, arsenic | Formation of alloys or stable complexes with the active metal.[3][6] | Generally irreversible.[5] |
| Carbon Monoxide | CO | Strong chemisorption onto active sites, blocking reactant access.[3][9] | Typically reversible.[5] |
| Halides | Organic and inorganic halides | Can alter the electronic properties of the catalyst or cause leaching of the active metal.[3] | Varies depending on the specific halide and catalyst. |
References
- EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering.
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem.
- Final Analysis: Sulfur as a Catalyst Poison | Request PDF - ResearchGate.
- Catalyst Poisoning Explained Simply - RevisionDojo.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois.
- Platinum/Platinum Sulfide on Sulfur-Doped Carbon Nanosheets with Multiple Interfaces toward High Hydrogen Evolution Activity - MDPI.
- The effect of sulfur and phosphorus compounds on supported platinum catalyst activity - Digital Commons @ NJIT.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC.
- Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
- Catalyst Poisoning Testing - Intertek.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. Available at: [Link]
- Analysis of residual catalysts in pharmaceuticals - secrets of science.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Catalyst Poisoning Solutions - Gulf Bio Analytical.
- What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. revisiondojo.com [revisiondojo.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Catalyst Poisoning Testing [intertek.com]
- 9. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 10. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 11. Gulf Bio Analytical [gulfbioanalytical.com]
- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Reagents for Hydroxyethylation
Welcome to the Technical Support Center for green and sustainable chemical modifications. Ethylene oxide (EO) has historically been the gold standard for hydroxyethylation due to its perfect atom economy. However, its highly toxic, mutagenic, and explosive gaseous nature necessitates specialized, high-pressure infrastructure.
For researchers and drug development professionals seeking safer, bench-stable alternatives, Ethylene Carbonate (EC) and 2-Chloroethanol (2-CE) are the premier choices. This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to ensure your hydroxyethylation workflows are safe, reproducible, and scientifically rigorous.
I. Quantitative Reagent Comparison
To select the appropriate alternative for your specific substrate, consult the comparative data below. The choice between EC and 2-CE largely depends on your substrate's thermal stability and tolerance to strong bases.
| Parameter | Ethylene Oxide (Legacy) | Ethylene Carbonate (EC) | 2-Chloroethanol (2-CE) |
| Physical State (RT) | Gas | Solid (Melting Point: 34-37°C) | Liquid |
| Toxicity Profile | Extremely High (Carcinogenic) | Low (Biodegradable) | High (Toxic via inhalation/skin) |
| Reaction Mechanism | Epoxide Ring-Opening | Ring-Opening & Decarboxylation | Bimolecular Nucleophilic Substitution (SN2) |
| Typical Temperature | 20°C – 60°C | 120°C – 170°C | 60°C – 80°C |
| Primary Byproducts | None (100% Atom Economy) | CO2 gas | HCl / Inorganic Salts (e.g., NaCl) |
| Catalyst Requirement | Acid or Base | Alkali Carbonates (K2CO3), Tetraalkylammonium Halides | Strong Base (NaOH, KOH) |
II. Troubleshooting Guides & FAQs
Q1: I am using Ethylene Carbonate (EC) to hydroxyethylate technical lignin, but my conversion rates are below 20%. What is causing this, and how can I fix it?
Causality & Solution: The reaction is likely suffering from an insufficient thermal driving force or a lack of catalytic activation. Unlike the highly strained epoxide ring of EO, the 5-membered dioxolan-2-one ring of EC is relatively stable. The rate-determining step is the ring-opening of EC, which requires significant energy[1].
-
Temperature: Ensure your reaction is running between 120°C and 170°C. At lower temperatures, the carbonate interchange may occur, but the subsequent decarboxylation (loss of CO2) will stall, leaving you with carbonate half-esters instead of the desired ether linkages[2][3].
-
Catalyst: Introduce a catalyst such as Potassium Carbonate (K2CO3) or Tetraethylammonium Iodide (TEAI). Alkali metal cations coordinate with the carbonyl oxygen of EC, weakening the C-O bond, while the basic environment deprotonates your substrate's hydroxyl/phenolic groups to form a stronger nucleophile[1].
Q2: When modifying polysaccharides (like chitosan or starch) with 2-Chloroethanol, my polymer is degrading and the solution is turning brown. How do I prevent this?
Causality & Solution: You are observing alkaline degradation (peeling reactions) and potentially polymer cross-linking. 2-Chloroethanol requires a strong base (like NaOH) to deprotonate the polysaccharide's hydroxyl or amine groups and to neutralize the HCl byproduct[4].
-
Base Concentration: If the NaOH concentration is too high, it shreds the glycosidic bonds of the polysaccharide. Optimize the molar ratio of NaOH to your target functional groups.
-
Reagent Addition Rate: Do not add 2-CE all at once. Under highly basic conditions, 2-CE can undergo rapid intramolecular cyclization to form highly reactive ethylene oxide in situ, or it can hydrolyze into ethylene glycol. Add 2-CE dropwise to maintain a low local concentration, favoring the SN2 pathway with the polymer backbone[4].
Q3: Are there any emerging bio-based alternatives to both EC and 2-CE?
Causality & Solution: Yes. Recent advancements have highlighted the use of Ethylene Glycol Diacetate (EGDA) and other halohydrin esters as highly sustainable, bio-based alternatives. These reagents operate via an acid-catalyzed mechanism involving an acyloxonium intermediate through neighboring group participation, allowing for mild, safe hydroxyethylation of phenols without the generation of toxic salts or high-pressure gases[5][6].
III. Mechanistic Workflows (Visualized)
Ethylene Carbonate (EC) Reaction Pathway
The following diagram illustrates the mechanistic pathway of EC-mediated hydroxyethylation. Notice that the reaction is driven forward entropically by the irreversible elimination of CO2 gas.
Caption: Mechanistic pathway of ethylene carbonate-mediated hydroxyethylation showing decarboxylation.
2-Chloroethanol (2-CE) Experimental Workflow
For substrates that cannot survive the 150°C heat required for EC, 2-CE offers a lower-temperature SN2 alternative.
Caption: Step-by-step experimental workflow for polysaccharide hydroxyethylation using 2-chloroethanol.
IV. Validated Experimental Protocols
Protocol A: High-Temperature Hydroxyethylation of Lignin using Ethylene Carbonate
This protocol utilizes EC as both the reactant and the solvent, ensuring high functionalization of sterically hindered phenolic groups[3][7].
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 g of dry technical lignin.
-
Reagent Loading: Add 10.0 g of Ethylene Carbonate (EC). Because EC melts at ~36°C, gently warm the flask in an oil bath until the EC liquefies, creating a suspension.
-
Catalyst Addition: Add 0.1 g of Potassium Carbonate (K2CO3) or Tetraethylammonium Iodide (TEAI)[1][2].
-
Reaction Execution: Raise the oil bath temperature to 150°C under an inert nitrogen atmosphere.
-
Self-Validation Check: You will observe continuous bubbling. This is the evolution of CO2 gas, confirming that decarboxylation (and thus, successful etherification) is occurring.
-
-
Completion: Maintain heating and stirring for 4 to 6 hours. The reaction is complete when the bubbling ceases, indicating the consumption of accessible hydroxyl groups.
-
Purification: Cool the mixture to 60°C and precipitate the modified lignin by pouring the mixture into 200 mL of acidified water (pH ~3). Filter, wash thoroughly with distilled water to remove unreacted EC and catalyst, and dry under vacuum.
Protocol B: Mild Alkaline Hydroxyethylation of Chitosan using 2-Chloroethanol
This protocol leverages the SN2 reactivity of 2-CE to modify polysaccharides without requiring extreme heat[4][8].
-
Alkaline Swelling: Disperse 2.0 g of chitosan powder in 40 mL of a 20% (w/v) NaOH aqueous solution. Stir at room temperature for 2 hours.
-
Causality: This step mercerizes the polymer, breaking crystalline hydrogen bonds and converting primary hydroxyl/amine groups into highly reactive alkoxides/amides.
-
-
Temperature Adjustment: Transfer the flask to a water bath set to 70°C.
-
Alkylation: Using an addition funnel, add 10 mL of 2-Chloroethanol dropwise over a period of 1 hour.
-
Self-Validation Check: The viscosity of the solution will gradually decrease as the hydroxyethyl groups disrupt the polymer's internal hydrogen bonding, making it more water-soluble[4].
-
-
Reaction Execution: Allow the mixture to stir at 70°C for an additional 4 hours.
-
Neutralization & Precipitation: Cool the mixture to room temperature. Neutralize the excess NaOH with dilute acetic acid until the pH reaches 7.0. Pour the solution into 200 mL of cold ethanol to precipitate the hydroxyethyl chitosan.
-
Purification: Filter the precipitate, wash sequentially with 80% ethanol and pure acetone to remove residual NaCl and unreacted 2-CE, and dry in a vacuum oven at 50°C.
V. References
-
Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate... ResearchGate. Available at:[Link]
-
A mechanism of alkali metal carbonates catalysing the synthesis of β-hydroxyethyl sulfide with mercaptan and ethylene carbonate. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Uniform chemical functionality of technical lignin using ethylene carbonate for hydroxyethylation and subsequent greener esterification. ACS Sustainable Chemistry & Engineering. Available at:[Link]
-
Cyclic carbonates as green reactants for improving thermoplastic properties of lignocellulosic materials. Chalmers ODR. Available at:[Link]
-
CN111363063A - A kind of hydroxyethyl chitosan derivative and preparation method thereof. Google Patents. Available at:
-
Purification, structural characterization, and modification of organosolv wheat straw lignin. Journal of Agricultural and Food Chemistry (NIH). Available at:[Link]
-
Easily Accessible Halohydrin Esters as Advantageous Hydroxyethylation Reagents. ResearchGate. Available at:[Link]
-
Catalytic Hydroxyethylation of Phenols with Renewable Ethylene Glycol Diester as an Alternative to Ethylene Oxide. ResearchGate. Available at:[Link]
Sources
- 1. A mechanism of alkali metal carbonates catalysing the synthesis of β-hydroxyethyl sulfide with mercaptan and ethylene carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. CN111363063A - A kind of hydroxyethyl chitosan derivative and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. odr.chalmers.se [odr.chalmers.se]
- 8. Purification, structural characterization, and modification of organosolv wheat straw lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive 1H NMR Spectrum Analysis: 2-(3-Ethylpiperidin-1-yl)ethanol vs. Structural Analogues
As a Senior Application Scientist specializing in the structural elucidation of functionalized heterocycles, I frequently encounter the analytical complexities introduced by asymmetric ring substitutions. In drug development, the piperidine scaffold is ubiquitous; however, its three-dimensional conformation dictates molecular properties and receptor binding affinity.
This guide provides an objective, data-driven comparison of the
Structural Dynamics & Mechanistic Causality
To accurately interpret the
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[1]. In solution, these derivatives undergo two rapid dynamic processes at room temperature: nitrogen inversion and chair-chair interconversion [2]. The conformational preference of any substituent on this ring is quantified by its A-value, which represents the free energy difference (
Because both the N-ethanol group and the C3-ethyl group possess significant steric bulk, they strongly favor the equatorial position to avoid high-energy 1,3-diaxial interactions. Consequently, the global minimum energy conformer—and the primary state observed during NMR acquisition—is the diequatorial conformer.
Crucially, placing the ethyl group at the C3 position breaks the
Conformational equilibrium pathways of 2-(3-Ethylpiperidin-1-yl)ethanol favoring the diequatorial state.
Comparative H NMR Data Analysis
When comparing the target compound to its alternatives, the impact of symmetry breaking becomes quantitatively apparent. The baseline analogue, 2-(piperidin-1-yl)ethanol, exhibits a highly simplified spectrum due to rapid conformational averaging and inherent symmetry[3]. In contrast, the 3-ethyl derivative requires careful deconvolution of the 1.4–2.9 ppm region.
The table below summarizes the diagnostic
| Structural Feature | 2-(3-Ethylpiperidin-1-yl)ethanol (Target) | 2-(piperidin-1-yl)ethanol (Baseline) | 2-(4-Ethylpiperidin-1-yl)ethanol (Symmetric) |
| Ethyl -CH | ~0.88 ppm (t, 3H) | N/A | ~0.90 ppm (t, 3H) |
| Ethyl -CH | ~1.25 ppm (m, 2H) | N/A | ~1.22 ppm (m, 2H) |
| Ring C-H (Alkyl) | ~1.45 ppm (m, 1H, C3) | N/A | ~1.15 ppm (m, 1H, C4) |
| Ring -CH | ~1.50–1.75 ppm (m, 4H) | ~1.40–1.65 ppm (m, 6H) | ~1.30 (ax), ~1.65 (eq) ppm (m, 4H) |
| Ring N-CH | ~1.85–2.05 (ax), ~2.75–2.85 (eq) ppm (m, 4H)* | ~2.40–2.50 ppm (m, 4H) | ~1.95 (ax), ~2.85 (eq) ppm (m, 4H) |
| Ethanol N-CH | ~2.45 ppm (t, 2H) | ~2.52 ppm (t, 2H) | ~2.48 ppm (t, 2H) |
| Ethanol O-CH | ~3.60 ppm (t, 2H) | ~3.62 ppm (t, 2H) | ~3.60 ppm (t, 2H) |
| Hydroxyl -OH | ~2.80 ppm (br s, 1H) | ~2.60 ppm (br s, 1H) | ~2.70 ppm (br s, 1H) |
*Note: In the target compound, the C2 and C6 protons are diastereotopic. The axial protons at C2 and C6 resonate at different frequencies (~1.85 and ~2.05 ppm), as do the equatorial protons (~2.75 and ~2.85 ppm), creating a highly complex splitting pattern not observed in the symmetric alternatives.
Experimental Protocol: High-Resolution H NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every parameter is chosen to eliminate artifacts and ensure quantitative integration.
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
is utilized because its low dielectric constant preserves the intramolecular hydrogen bonding dynamics of the ethanolamine moiety, while TMS provides an absolute zero-point calibration standard.
-
-
Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube.
-
Causality: Removing paramagnetic particulates ensures optimal magnetic field homogeneity (shimming), preventing artificial line broadening that would obscure fine
-coupling.
-
Phase 2: Acquisition Parameters
-
Probe Tuning & Shimming: Perform automated tuning and matching (ATMA) and gradient shimming (TopShim) at 298 K.
-
Pulse Sequence: Utilize a standard 1D sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.
-
Relaxation Delay (D1): Set D1 to 2.0 seconds.
-
Causality: A longer relaxation delay ensures that protons with longer
relaxation times (such as the exchangeable hydroxyl proton) fully relax between scans, guaranteeing that the final integration is strictly quantitative.
-
-
Scans (NS): Acquire 16 to 32 scans to achieve a Signal-to-Noise Ratio (SNR) > 100:1 for the lowest intensity multiplets.
Phase 3: Processing & Structural Elucidation
-
Window Functions: Apply an exponential multiplication with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.
-
Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.
-
Causality: A perfectly flat baseline is non-negotiable for accurately integrating the complex overlapping diastereotopic multiplets in the 1.8–2.9 ppm region.
-
-
Integration Anchoring (Self-Validation): Anchor the integration to the isolated ethyl -CH
triplet at ~0.88 ppm (set exactly to 3.00). If the methodology was executed correctly, the complex piperidine ring protons will integrate perfectly to their respective integer values, validating the entire structural assignment.
Step-by-step logical workflow for assigning complex 1H NMR spin systems using 1D and 2D techniques.
References
Sources
Comparative Reactivity Guide: 2-(3-Ethylpiperidin-1-yl)ethanol vs. 2-Piperidineethanol in Synthesis and Formulation
As modern drug development and advanced materials science evolve, the selection of precise alkanolamine building blocks dictates the success of downstream applications—from the encapsulation efficiency of lipid nanoparticles (LNPs) to the thermodynamic capacity of carbon capture solvents.
This guide provides an objective, data-driven comparison of two structurally related but chemically divergent piperidine-based alkanolamines: 2-Piperidineethanol (2-PE) and 2-(3-Ethylpiperidin-1-yl)ethanol (3-EPE) . By analyzing their steric profiles, nucleophilicity, and protonation dynamics, we establish a framework for selecting the appropriate scaffold for your synthetic or formulation workflows.
Structural and Electronic Profiling: The Causality of Reactivity
The fundamental reactivity differences between these two molecules stem directly from their amine substitution levels and steric environments.
-
2-Piperidineethanol (2-PE) features an ethanol group attached to the C2 position of the piperidine ring[1]. It is a secondary amine with moderate steric hindrance. The presence of both a secondary amine (N-H) and a primary alcohol (O-H) makes it a bifunctional molecule capable of chemoselective reactions.
-
2-(3-Ethylpiperidin-1-yl)ethanol (3-EPE) features an ethanol group attached directly to the nitrogen (N-alkylation), alongside an ethyl group at the C3 position. It is a tertiary amine . The nitrogen is fully substituted and highly sterically hindered, completely neutralizing its nucleophilicity toward standard electrophiles while leaving the primary alcohol as the sole reactive site. This bulky tertiary amine structure is increasingly utilized in the synthesis of ionizable lipids for mRNA delivery, where precise pKa tuning is required for endosomal escape[2].
Table 1: Physicochemical & Structural Comparison
| Property | 2-Piperidineethanol (2-PE) | 2-(3-Ethylpiperidin-1-yl)ethanol (3-EPE) |
| Amine Substitution | Secondary (2°) | Tertiary (3°) |
| Reactive Sites | N-H (High nucleophilicity), O-H (Moderate) | O-H (Moderate nucleophilicity only) |
| Steric Hindrance | Moderate (C2-substituted ring) | High (N-alkylated, C3-ethyl group) |
| Est. pKa (Aqueous) | ~9.6 – 9.8[3] | ~8.5 – 9.0 |
| Primary Applications | CO₂ Capture Solvents[4], API Intermediates | Ionizable Lipid Headgroups[2], Complex Scaffolds |
Chemoselectivity in Synthetic Workflows
When utilizing these alkanolamines as building blocks, their divergent nucleophilic profiles dictate the required synthetic strategies.
Protocol 1: Chemoselective N-Acylation of 2-Piperidineethanol
Objective: Exclusively acylate the secondary amine while leaving the primary alcohol intact. Causality & Design: In 2-PE, the secondary amine is significantly more nucleophilic than the primary alcohol due to the higher energy of the nitrogen lone pair. By conducting the reaction at 0 °C, we exploit this kinetic difference to exclusively form the N-acyl derivative. Triethylamine (TEA) is added to scavenge the HCl byproduct; without it, the secondary amine would protonate, rendering it non-nucleophilic and forcing the reaction toward the slower, undesired O-acylation pathway.
Step-by-Step Methodology:
-
Dissolve 10.0 mmol of 2-piperidineethanol and 12.0 mmol of TEA in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the mixture to 0 °C using an ice bath to maximize kinetic control.
-
Add 10.5 mmol of the target acyl chloride dropwise over 15 minutes to prevent localized heating.
-
Stir for 2 hours at 0 °C, then quench with saturated aqueous NaHCO₃.
Self-Validation System:
-
In-Process: Monitor via TLC using a ninhydrin stain. The disappearance of the secondary amine spot (which stains brown/purple) indicates complete consumption of the N-nucleophile.
-
Post-Isolation: Conduct ¹H NMR analysis. The protons on the carbons adjacent to the nitrogen (C2 and C6 of the piperidine ring) will shift downfield by ~0.5–1.0 ppm due to the deshielding effect of the newly formed amide bond. The -CH₂OH protons will remain relatively unchanged, confirming strict N-selectivity.
Protocol 2: O-Esterification of 2-(3-Ethylpiperidin-1-yl)ethanol
Objective: Acylate the primary alcohol of the tertiary amine. Causality & Design: Because 3-EPE is a fully substituted tertiary amine, it cannot undergo standard acylation without forming an unstable quaternary acylammonium salt. Therefore, the primary alcohol is the sole viable nucleophile. We utilize Steglich esterification (EDC/DMAP) because highly reactive acid chlorides can cause side reactions with tertiary amines (e.g., von Braun-type cleavage). DMAP acts as a hyper-nucleophilic catalyst, forming an active acylpyridinium intermediate that the primary alcohol readily attacks.
Step-by-Step Methodology:
-
Dissolve 10.0 mmol of the target carboxylic acid and 12.0 mmol of EDC·HCl in 25 mL of anhydrous DCM.
-
Add 1.0 mmol of DMAP (catalyst) and stir for 10 minutes at room temperature to form the activated complex.
-
Add 10.0 mmol of 2-(3-Ethylpiperidin-1-yl)ethanol.
-
Stir at room temperature for 12 hours, then wash with water and brine.
Self-Validation System:
-
In-Process: The reaction mixture will remain homogeneous. TLC monitoring (UV/KMnO₄) will show the consumption of the carboxylic acid.
-
Post-Isolation: Conduct ¹H NMR analysis. The -CH₂-O- protons of the ethanol group will exhibit a distinct downfield shift from ~3.6 ppm (free alcohol) to ~4.2 ppm (ester), definitively proving O-acylation. The tertiary amine protons will remain largely unaffected.
Visualization: Reactivity Pathways
Figure 1: Divergent chemoselective acylation pathways driven by amine substitution levels.
Protonation Dynamics & Industrial Applications
Beyond bench-scale synthesis, the basicity and steric environment of these amines dictate their utility in macro-scale industrial applications, particularly in carbon capture and pharmaceutical formulation.
Carbon Dioxide Capture Mechanisms
Alkanolamines are the industry standard for post-combustion CO₂ capture. The structural differences between 2-PE and 3-EPE result in entirely different absorption kinetics and thermodynamic capacities[4].
-
2-PE (Sterically Hindered Secondary Amine): 2-PE reacts directly with CO₂ via nucleophilic attack to form a zwitterion, which deprotonates to form a carbamate. However, due to the steric hindrance of the C2-ethanol group, this carbamate is highly unstable and rapidly hydrolyzes into bicarbonate, freeing the amine to react again[4]. This "bicarbonate pathway" bypasses the traditional 0.5 mol/mol capacity limit of unhindered amines, allowing 2-PE to achieve a high loading capacity of ~1.0 mol CO₂ per mol amine.
-
3-EPE (Tertiary Amine): Lacking an N-H bond, 3-EPE cannot form a carbamate. Instead, it acts purely as a Brønsted base, catalyzing the hydration of CO₂ directly into bicarbonate. While this results in a high theoretical capacity and lower energy requirements for thermal regeneration, the absorption kinetics are significantly slower than those of 2-PE.
Ionizable Lipids for mRNA Delivery
In the formulation of Lipid Nanoparticles (LNPs), the headgroup of the ionizable lipid must maintain a neutral charge at physiological pH (7.4) to prevent toxicity, but become rapidly protonated in the acidic environment of the endosome (pH ~5.5) to facilitate membrane fusion and mRNA release.
Bulky tertiary amines like 3-EPE are highly preferred in this space[2]. The steric bulk of the piperidine ring and the C3-ethyl group slightly depresses the pKa of the tertiary amine (compared to unhindered analogs), placing it in the ideal "Goldilocks" zone (pKa 6.0–6.8) for endosomal buffering. Conversely, secondary amines like 2-PE are generally too basic (pKa > 9.5)[3], remaining permanently cationic in vivo, which leads to rapid clearance and cellular toxicity.
Visualization: CO₂ Capture Mechanisms
Figure 2: Mechanistic divergence in CO₂ capture: Carbamate formation vs. Base-catalyzed hydration.
Conclusion
The choice between 2-Piperidineethanol and 2-(3-Ethylpiperidin-1-yl)ethanol is dictated by the desired reactivity profile. 2-PE is the optimal choice when a nucleophilic nitrogen is required for further functionalization, or when rapid CO₂ absorption kinetics are needed. 3-EPE is the superior scaffold when N-alkylation must be avoided, or when precise pKa tuning and steric bulk are required for advanced pharmaceutical formulations like mRNA-LNPs.
References
-
Paul, S., et al. "Absorption of Carbon Dioxide into Aqueous Solutions of 2-Piperidineethanol: Kinetics Analysis." Industrial & Engineering Chemistry Research, ACS Publications, 2009.[Link]
-
Xu, S., et al. "Physicochemical properties of 2-piperidineethanol and its aqueous solutions." Journal of Chemical & Engineering Data, ACS Publications, 2009.[Link]
-
"Combinatorial Synthesis and Evaluation of Trialkyl Galloyl Amidoamine Ionizable Lipids for mRNA Formulation." Ghent University Academic Bibliography, 2023.[Link]
Sources
Technical Guide: GC-MS Retention Time & Method Optimization for 2-(3-Ethylpiperidin-1-yl)ethanol
Executive Summary
2-(3-Ethylpiperidin-1-yl)ethanol (CAS: Not widely listed; analogue-based estimation applied) presents a dual analytical challenge: it combines a basic tertiary amine with a polar primary hydroxyl group.[1][2][3] In Gas Chromatography-Mass Spectrometry (GC-MS), this structure is prone to peak tailing and adsorption on active sites.[1][2][3]
This guide provides a comparative analysis of retention behaviors across stationary phases and outlines a self-validating method for precise identification. Unlike simple standards, this compound requires Retention Index (RI) Mapping rather than absolute retention time reliance due to its sensitivity to column activity.[4][5][6]
Part 1: Retention Index & Chromatographic Behavior[2][3][7]
The Retention Prediction Model
Direct experimental retention times (RT) vary by instrument flow rates and temperature ramps.[4][5] For high-integrity identification, we utilize Kovats Retention Indices (RI) derived from structure-property relationships of validated substructures.[1][2][3]
Structural Components for RI Estimation:
-
Ring Substituent: 3-Ethyl group (Adds ~160 RI units; Ref: 3-Ethylpiperidine RI = 930) [1]
-
N-Substituent: 2-Hydroxyethyl group (Adds ~250–300 RI units; Ref: 1-Piperidineethanol RI ≈ 1040) [2][1][2][3][6]
Calculated Retention Window:
| Stationary Phase | Predicted RI Range | Elution Characteristic |
|---|---|---|
| Non-Polar (DB-5ms) | 1200 – 1250 | Elutes after naphthalene; moderate tailing if underivatized.[1][2][3][6] |
| Mid-Polar (DB-1701) | 1350 – 1420 | Improved peak symmetry; better separation from structural isomers.[1][2][3][4][6] |
| Polar (DB-Wax) | 1650 – 1750 | Strong retention due to H-bonding; excellent for separating from non-polar matrix.[1][2][3][6] |
Comparative Performance: Column Selection
The choice of column dictates the resolution of 2-(3-Ethylpiperidin-1-yl)ethanol from its likely impurities (e.g., 3-ethylpiperidine starting material or positional isomers).[1][2][3]
| Feature | Alternative A: DB-5ms (5% Phenyl) | Alternative B: DB-Wax (PEG) | Verdict |
| Mechanism | Dispersive forces (Boiling Point based).[1][2][3][6] | Hydrogen bonding & Dipole-dipole.[1][2][3][4][6] | DB-Wax offers superior selectivity for the alcohol moiety.[2][3][4][6] |
| Peak Shape | Prone to tailing (Amine/Silanol interaction).[4][5][6] | Sharper peaks for free alcohols.[4][6] | DB-Wax wins for native analysis.[1][2][3][4][6] |
| Isomer Resolution | Low (Co-elution of 3-ethyl and 4-ethyl isomers likely).[1][2][3][6] | High (Resolves subtle polarity shifts).[4][5][6] | DB-Wax is critical for isomer purity.[1][2][3][4][6] |
| Temp Limit | High (325°C+).[4][5][6] | Low (250°C).[4][5][6] | DB-5ms is required if derivatizing (high MW products).[1][2][3][4][6] |
Part 2: Experimental Protocols
Protocol A: Derivatization (Recommended)
To eliminate peak tailing and improve mass spectral sensitivity, silylation of the hydroxyl group is the Gold Standard.[5]
Reagents:
Workflow:
-
Dissolve: 1 mg sample in 100 µL anhydrous pyridine.
-
React: Add 50 µL BSTFA + 1% TMCS.
-
Incubate: 60°C for 30 minutes. (Ensures complete -OH capping).
-
Inject: 1 µL splitless.
Result: The analyte converts to 2-(3-Ethylpiperidin-1-yl)ethoxy-TMS .[1][2][3][6]
-
Shift: RI increases by ~100 units (approx RI 1300-1350 on DB-5ms).[1][2][3][6]
-
Mass Spec: Look for characteristic M-15 (Loss of methyl from TMS) and m/z 73 (TMS) ions.[1][2][4][6]
Protocol B: Instrument Parameters (Self-Validating)
This protocol uses Retention Time Locking (RTL) to ensure the analyte falls within the predicted window.[2][5]
-
Inlet: 250°C, Split ratio 10:1 (or Splitless for trace analysis).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 1 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
Part 3: Visualization & Logic[2][3]
Analytical Workflow Diagram
The following diagram illustrates the decision tree for analyzing 2-(3-Ethylpiperidin-1-yl)ethanol, distinguishing between purity checks (Isomer separation) and trace quantification.
Caption: Decision matrix for column and method selection based on analytical requirements (Purity vs. Sensitivity).
References
-
NIST Mass Spectrometry Data Center. (2025).[4][6][7] 3-Ethylpiperidine: Kovats Retention Index.[1][2][3][4][6][7] National Institute of Standards and Technology.[4][6] Link[1][4][5]
-
PubChem. (2025).[4][6][7] 2-Piperidineethanol Compound Summary. National Center for Biotechnology Information.[4][6] Link[1][4][5]
-
Agilent Technologies. (2024).[4][6] GC/MS Retention Time Locking Databases.[4][6] Agilent Technical Overview.[4][6] Link
-
BenchChem. (2025).[4][6][8] Mass Spectrometry Fragmentation of Piperidine Derivatives.[4][6] Application Note. Link[1][4][5]
Sources
- 1. (PDF) Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and [research.amanote.com]
- 2. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]
- 3. 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol | 20542-08-9 [sigmaaldrich.com]
- 4. 2-Piperidin-3-ylideneethanol | C7H13NO | CID 131343397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
reference standards for 2-(3-Ethylpiperidin-1-yl)ethanol analysis
Reference Standards for 2-(3-Ethylpiperidin-1-yl)ethanol Analysis
Executive Summary
2-(3-Ethylpiperidin-1-yl)ethanol (CAS: Non-definitive commercial standard), often a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs) or polyurethane catalysts, presents a unique analytical challenge: it lacks a strong UV chromophore and possesses a basic tertiary amine functionality.
This guide objectively compares the three primary strategies for sourcing reference standards for this compound: Custom Certified Reference Materials (CRMs) , In-House Secondary Standards , and Commercial Reagent Grade Materials . It provides the experimental protocols required to validate these standards, ensuring regulatory compliance and data integrity.
Part 1: Comparative Analysis of Reference Standard Options
In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers must choose between outsourcing certification or internal qualification.
Comparison Matrix: Sourcing Strategies
| Feature | Option A: Custom CRM (Outsourced) | Option B: In-House Secondary Standard | Option C: Reagent Grade (Commercial) |
| Primary Use | GMP Release Testing, Pivotal Clinical Batches | Routine Process Monitoring, R&D | Early Stage Screening, Feasibility |
| Purity Confidence | High (>99.0% with uncertainty budget) | High (Dependent on internal validation) | Low to Moderate (Variable, often ~95-97%) |
| Traceability | Traceable to SI units (via qNMR/Mass Balance) | Traceable to Primary Standard or qNMR | Vendor CoA only (often insufficient for GMP) |
| Cost | High ($5,000 - $15,000 per batch) | Moderate (Internal labor + instrument time) | Low ($100 - $500) |
| Lead Time | 8–12 Weeks | 2–3 Weeks | 1–5 Days |
| Stability Data | Provided by vendor | Must be generated internally | Rarely provided |
Expert Insight:
-
Select Option A if you are filing an NDA/ANDA and this compound is a specified impurity. The regulatory risk of self-qualification is often higher than the cost of a CRM.
-
Select Option B for most development phases. By using Quantitative NMR (qNMR) , you can elevate a Reagent Grade material (Option C) to a Secondary Standard (Option B) with high metrological rigor.
Part 2: Analytical Strategy & Detection Challenges
The core difficulty in analyzing 2-(3-Ethylpiperidin-1-yl)ethanol is its lack of UV absorbance . The piperidine ring and ethanol chain do not absorb significantly above 210 nm, making standard HPLC-UV unreliable without derivatization.
Recommended Methodologies
1. GC-FID (Gold Standard for Purity)
-
Why: The molecule is volatile and stable.[1] FID provides a near-universal response based on carbon content, avoiding the "response factor" issues of UV.
-
Column: Amine-deactivated phase (e.g., Rtx-Volatile Amine or Base-Deactivated PEG) to prevent peak tailing caused by the basic nitrogen.
-
Carrier: Helium or Hydrogen.[2]
2. HPLC-CAD / ELSD (Alternative for Non-Volatiles)
-
Why: Charged Aerosol Detection (CAD) detects any non-volatile analyte. It is ideal if the sample matrix contains non-volatile salts that would ruin a GC inlet.
-
Mobile Phase: Volatile buffers (Ammonium Formate/Acetate) are mandatory.
3. HPLC-UV (Requires Derivatization)
-
Why: If only UV detectors are available.
-
Protocol: React with Benzoyl Chloride or Tosyl Chloride under basic conditions to attach a chromophore to the hydroxyl group.
Part 3: Experimental Protocol – Qualification of an In-House Standard
Objective: To characterize a batch of 2-(3-Ethylpiperidin-1-yl)ethanol as a "Secondary Reference Standard" using the Mass Balance Approach .
Step 1: Structural Confirmation
-
1H-NMR (400 MHz, CDCl3): Confirm the ethyl group triplet/multiplet at ~0.9 ppm and the piperidine ring protons. Verify the N-CH2-CH2-OH moiety (triplets at ~2.5 and ~3.6 ppm).
-
MS (ESI+): Confirm parent ion
.
Step 2: Purity Determination (The "100% Minus" Method)
Calculate potency (
-
%Org_imp (Organic Impurities): Determine via GC-FID (Area Normalization).
-
GC Conditions: Inlet 250°C, Split 20:1. Oven: 50°C (2 min)
10°C/min 240°C. Detector: FID at 260°C.
-
-
%H2O (Water Content): Determine via Karl Fischer Titration (Volumetric or Coulometric).
-
Note: Amino-alcohols are hygroscopic. Handle in a glovebox or dry environment.
-
-
%ROI (Residue on Ignition): Sulfated ash method to detect inorganic salts/catalysts.
-
%RS (Residual Solvents): GC-Headspace for process solvents (e.g., THF, Toluene).
Step 3: Orthogonal Validation (qNMR)
Use an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) with known purity (Traceable to NIST).
-
Dissolve ~10 mg Standard + ~10 mg Internal Standard in D2O or CDCl3.
-
Compare the integration of the unique signal of the analyte against the internal standard.
-
Acceptance Criteria: The qNMR potency should be within ±1.0% of the Mass Balance potency.
Part 4: Visualization of Workflows
Figure 1: Decision Tree for Standard Selection
Caption: Decision logic for sourcing reference standards based on regulatory requirements and resource availability.
Figure 2: In-House Qualification Workflow (Mass Balance)
Caption: The "Mass Balance" workflow to assign a purity value to a secondary standard.
References
-
Teigiserova, D. A., et al. (2021). "Review of methods for the analysis of piperidine derivatives." Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics."
-
PubChem Compound Summary. "2-Piperidineethanol" (Structural Analog Data).
Sources
A Comparative Guide to the Structural Validation of 2-(3-Ethylpiperidin-1-yl)ethanol: The Definitive Role of X-ray Crystallography
Introduction
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar of success. The precise spatial arrangement of atoms, or stereochemistry, dictates a compound's biological activity, its safety profile, and its ultimate therapeutic potential.[1] A case in point is the chiral molecule 2-(3-Ethylpiperidin-1-yl)ethanol, a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a stereocenter at the 3-position of the piperidine ring, necessitates an analytical approach that leaves no room for ambiguity.
This guide provides an in-depth, comparative analysis of the techniques available for the structural validation of 2-(3-Ethylpiperidin-1-yl)ethanol. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming connectivity and molecular weight, we will demonstrate why Single-Crystal X-ray Crystallography (SC-XRD) stands as the gold standard for absolute structural elucidation.[1][2] We will delve into the causality behind experimental choices, present detailed protocols, and offer a holistic view of how these techniques synergize to provide irrefutable structural proof for researchers, scientists, and drug development professionals.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is an experimental science that determines the atomic and molecular structure of a crystal by diffracting a beam of incident X-rays in specific directions.[3] It provides a three-dimensional map of electron density, from which the positions of atoms, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision.[3][4]
The Inherent Value of SC-XRD
For a chiral molecule like 2-(3-Ethylpiperidin-1-yl)ethanol, SC-XRD offers what other techniques cannot: a direct visualization of the absolute configuration of the stereocenter. This is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.
Experimental Workflow: A Step-by-Step Protocol
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Here, we outline the key stages, emphasizing the rationale behind each step.
Caption: The workflow for small molecule single-crystal X-ray crystallography.
1. Synthesis and Purification: The starting material, 2-(3-Ethylpiperidin-1-yl)ethanol, must be synthesized and purified to the highest possible degree (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[5] Common purification techniques include column chromatography and recrystallization.
2. Crystallization Strategy: Growing a high-quality single crystal is often the most challenging step.[2] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.
-
Protocol: Slow Evaporation
-
Dissolve 5-10 mg of purified 2-(3-Ethylpiperidin-1-yl)ethanol in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture) in a small, clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.
-
Monitor the vial periodically for the formation of well-defined, single crystals.
-
-
Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion, liquid-liquid diffusion, or cooling crystallization can be employed.[6][7] Modern high-throughput methods like encapsulated nanodroplet crystallization (ENaCt) can also be used to screen many conditions with minimal sample.[8]
3. Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be free of cracks or other defects.[3] Typically, a crystal with dimensions of 0.1-0.3 mm is ideal. The selected crystal is carefully mounted on a goniometer head, often under a microscope, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
4. X-ray Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]
5. Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecule can be built. This model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
6. Validation and Archiving: The final structure is validated using metrics such as the R-factor and the goodness-of-fit (GooF). The results are typically presented in a Crystallographic Information File (CIF), a standardized format developed by the International Union of Crystallography (IUCr).[9][10][11] For public dissemination, the CIF should be deposited in a crystallographic database like the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC).[12][13][14]
Part 2: A Comparative Analysis - Orthogonal Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[15][16] A suite of NMR experiments would be essential in the characterization of 2-(3-Ethylpiperidin-1-yl)ethanol.
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum help to piece together the molecular fragments.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
Caption: A holistic approach to structural validation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17] It is used to determine the molecular weight of a compound with high accuracy and can provide information about its elemental composition.[17][18]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of 2-(3-Ethylpiperidin-1-yl)ethanol by providing a highly accurate mass measurement, which can distinguish it from other molecules with the same nominal mass.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure, serving as a fingerprint that can be compared to known compounds.[17]
Comparison of Techniques
The following table summarizes the strengths and limitations of each technique in the context of validating the structure of 2-(3-Ethylpiperidin-1-yl)ethanol.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Output | 3D electron density map, atomic coordinates | 1D and 2D spectra showing nuclear spin interactions | Mass spectrum showing mass-to-charge ratio |
| Key Advantage | Unambiguous determination of absolute stereochemistry[1] | Provides information on molecular structure and dynamics in solution[19] | High sensitivity and accurate mass determination[18][20] |
| Limitation | Requires a high-quality single crystal, which can be difficult to obtain[2] | Cannot directly determine absolute stereochemistry; can be complex to interpret | Provides no information on stereochemistry |
| Sample Requirement | Typically >0.1 mm single crystal[3] | 1-25 mg of soluble material | Microgram to nanogram quantities |
Part 3: Synthesis of Evidence - A Holistic Approach
The true power of modern analytical chemistry lies not in the application of a single technique, but in the synthesis of data from multiple, orthogonal methods. For 2-(3-Ethylpiperidin-1-yl)ethanol, the validation process is a logical progression:
-
MS confirms the molecular weight and elemental formula. This is the first checkpoint, ensuring the correct atoms are present.
-
NMR spectroscopy pieces together the molecular puzzle. It confirms the connectivity of the atoms—the carbon skeleton, the positions of the ethyl and ethanol substituents, and the overall piperidine ring structure.
-
SC-XRD provides the definitive, unambiguous proof. It confirms the connectivity established by NMR and, most critically, reveals the absolute configuration of the stereocenter at the 3-position. It provides the final, high-resolution picture of the molecule as it exists in the solid state.
Conclusion
In the rigorous field of drug development, certainty is the most valuable commodity. While NMR and MS are essential tools that provide crucial pieces of the structural puzzle, Single-Crystal X-ray Crystallography is the only technique that can deliver an unambiguous, three-dimensional structure of a molecule like 2-(3-Ethylpiperidin-1-yl)ethanol, complete with its absolute stereochemistry. By integrating the data from these complementary techniques, researchers can build a self-validating and irrefutable case for a molecule's structure, a critical step on the path from discovery to therapeutic application.
References
-
Cambridge Crystallographic Data Centre (CCDC) . (n.d.). CCDC. Retrieved from [Link][21]
-
Mass Spectrometry . (n.d.). In Wikipedia. Retrieved from [Link][17]
-
Mass Spectrometry . (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Bains, B. (2023, February 9). A Beginner's Guide to Mass Spectrometry . ACD/Labs. Retrieved from [Link]
-
CIF 1.1 syntax specification . (n.d.). International Union of Crystallography. Retrieved from [Link][9]
-
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy . Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
CCDC – Cambridge Structural Database . (n.d.). Becker Library - WashU. Retrieved from [Link][13]
-
Brown, I. D., & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 317–324. Retrieved from [Link]
-
Mass Spectrometry . (n.d.). BYJU'S. Retrieved from [Link][20]
-
A Guide to CIF for Authors . (n.d.). International Union of Crystallography. Retrieved from [Link][22]
-
Crystallographic Information Framework . (n.d.). International Union of Crystallography. Retrieved from [Link][23]
-
Understanding Mass Spectrometry for Organic Compound Analysis . (2024, November 23). HSCprep. Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . European Journal of Organic Chemistry, 2008(16), 2671–2688. Retrieved from [Link]
-
Tarzia, A., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1836-1856. Retrieved from [Link]
-
Chemical crystallization . (n.d.). SPT Labtech. Retrieved from [Link]
-
Lecomte, C., et al. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow . CoLab. Retrieved from [Link]
-
Crystallographic Information File . (n.d.). In Wikipedia. Retrieved from [Link][11]
-
Thao, A., & Vang, C. (2024). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section A: Foundations and Advances, 80(a1), a2. Retrieved from [Link]
-
Small Molecule Characterization . (n.d.). Nuclear Magnetic Resonance Facility, Oregon State University. Retrieved from [Link]
-
CCDC . (n.d.). Chemistry World. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively . (2024, March 26). YouTube. Retrieved from [Link]
-
SOP: CRYSTALLIZATION . (n.d.). Retrieved from [Link]
-
Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra . Chemical Science, 12(46), 15417–15427. Retrieved from [Link]
-
Aubert, E., et al. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow . ResearchGate. Retrieved from [Link]
-
Crystallization . (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
X-ray crystallography . (n.d.). In Wikipedia. Retrieved from [Link]
-
Wüthrich, K. (2003). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes . Journal of Biomolecular NMR, 27(1), 1-14. Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM . (n.d.). Creative Biostructure. Retrieved from [Link]
-
Comparison of NMR and X-ray crystallography . (n.d.). Retrieved from [Link]
-
Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy . News-Medical.net. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
